molecular formula C12H22S2 B1582164 Dicyclohexyl disulfide CAS No. 2550-40-5

Dicyclohexyl disulfide

Cat. No.: B1582164
CAS No.: 2550-40-5
M. Wt: 230.4 g/mol
InChI Key: ODHAQPXNQDBHSH-UHFFFAOYSA-N
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Description

Dicyclohexyl disulfide, also known as disulfide, dicyclohexyl or fema 3448, belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has an alliaceous, berry, and clam taste.

Properties

IUPAC Name

(cyclohexyldisulfanyl)cyclohexane
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InChI

InChI=1S/C12H22S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2
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InChI Key

ODHAQPXNQDBHSH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)SSC2CCCCC2
Source PubChem
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Molecular Formula

C12H22S2
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DSSTOX Substance ID

DTXSID4047628
Record name Dicyclohexyl disulfide
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Molecular Weight

230.4 g/mol
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Physical Description

Colorless to yellow liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Dicyclohexyl disulfide
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Boiling Point

162.00 to 163.00 °C. @ 6.00 mm Hg
Record name Dicyclohexyl disulfide
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Solubility

insoluble in water; slightly soluble in alcohol; soluble in fat
Record name Dicyclohexyl disulfide
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Density

1.042-1.049
Record name Dicyclohexyl disulfide
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Vapor Pressure

0.000554 [mmHg]
Record name Dicyclohexyl disulfide
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CAS No.

2550-40-5
Record name Dicyclohexyl disulfide
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Record name Disulfide, dicyclohexyl
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Record name Dicyclohexyl disulfide
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Record name Dicyclohexyl disulphide
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Record name DICYCLOHEXYL DISULFIDE
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Record name DICYCLOHEXYL DISULFIDE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Dicyclohexyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of dicyclohexyl disulfide. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in synthesis, formulation, and material science.

Core Physicochemical Properties

This compound, with the chemical formula C₁₂H₂₂S₂, is an organosulfur compound notable for its distinct alliaceous odor.[1] It presents as a colorless to pale yellow liquid under standard conditions.[1][2] The bulky cyclohexyl groups significantly influence its physical and chemical behavior, imparting low solubility in polar solvents and high thermal stability.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources for easy comparison.

PropertyValueConditionsReference(s)
Molecular Weight 230.43 g/mol -[3][4]
Boiling Point 162-163 °C@ 6.00 mmHg[1][2][5]
147-152 °C@ 4.00 mmHg[5][6]
331 °C(Atmospheric Pressure, Predicted)[7]
Melting Point 127-130 °C-[2][4]
Density 1.046 g/mL@ 25 °C[2][4]
1.04600 to 1.05300 g/mL@ 20.00 °C[5][6]
1.042-1.049 g/mL-[1]
Refractive Index 1.545@ 20 °C (n20/D)[2]
1.54400 to 1.55000@ 20.00 °C[5][6]
1.543-1.553-[1]
Vapor Pressure 0.000400 mmHg@ 25.00 °C (estimated)[5][6]
0.000554 mmHg-[1]
0.000305 mmHg@ 25 °C[2]
Flash Point > 110.00 °C (> 230.00 °F)TCC (Tag Closed Cup)[5][6]
170 °C (338 °F)-[7]
Solubility in Water 0.1011 mg/L@ 25 °C (estimated)[5]
Insoluble/Immiscible-[1][2][7][8]
Solubility in Organic Solvents Soluble in alcohol and fats-[1][5][8]
Soluble in ethanol (B145695) (50.55 g/L @ 25°C), methanol (B129727) (18.38 g/L @ 25°C), isopropanol (B130326) (66.64 g/L @ 25°C)-[8]
LogP (o/w) 6.094 (estimated)-[5]
4.5-[1][8]

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be specifically applied to the compound.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method.[9][10][11]

Apparatus:

  • Thiele tube or a similar heating bath apparatus (e.g., MelTemp)[10][12]

  • Thermometer

  • Small test tube

  • Capillary tube, sealed at one end

  • Heating source (e.g., Bunsen burner or hot plate)[11]

  • Liquid for the heating bath (e.g., paraffin (B1166041) oil)[11]

Procedure:

  • Fill the small test tube with a few milliliters of this compound.

  • Place the capillary tube (sealed end up) into the test tube containing the sample.[10]

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.[9]

  • Place the assembly into the Thiele tube or heating bath.

  • Heat the apparatus gently.[10] As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the this compound will fill it.[9]

  • Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10]

  • For a more accurate reading, note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube upon cooling. This temperature is the boiling point.[10]

Determination of Density (Volumetric Method)

The density of liquid this compound can be determined by measuring the mass of a known volume.[13][14][15]

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • Weigh a clean and dry pycnometer or graduated cylinder (m₁).[13]

  • Fill the pycnometer or graduated cylinder with this compound to a calibrated mark, ensuring the volume (V) is known precisely.

  • Weigh the pycnometer or graduated cylinder containing the this compound (m₂).[13]

  • Measure the temperature of the liquid.

  • The mass of the this compound (m) is calculated as m = m₂ - m₁.

  • The density (ρ) is then calculated using the formula: ρ = m/V.[13]

Determination of Solubility (Qualitative Shake-Flask Method)

A qualitative assessment of solubility in various solvents can be performed using the shake-flask method.[16][17]

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer or shaker

  • Pipettes

  • The sample of this compound and a range of solvents (e.g., water, ethanol, diethyl ether).

Procedure:

  • Place a small, measured amount of this compound (e.g., 25 mg) into a test tube.[16]

  • Add a small volume (e.g., 0.75 mL) of the desired solvent in portions.[16]

  • After each addition, stopper the test tube and shake it vigorously for a set period (e.g., 1-2 minutes).[16]

  • Visually inspect the solution for the presence of undissolved solute.

  • If the solute completely dissolves, it is considered soluble in that solvent under the tested conditions. If not, it is classified as insoluble or sparingly soluble.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_physical_properties Physical Properties cluster_solubility_properties Solubility & Partitioning cluster_thermal_properties Thermal Properties cluster_spectroscopic_properties Spectroscopic Analysis cluster_methods Experimental Methods Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Purification->BoilingPoint Density Density Purification->Density RefractiveIndex Refractive Index Purification->RefractiveIndex Solubility Solubility Purification->Solubility LogP LogP (o/w) Purification->LogP FlashPoint Flash Point Purification->FlashPoint MeltingPoint Melting Point Purification->MeltingPoint NMR NMR Spectroscopy Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis MassSpec Mass Spectrometry Purification->MassSpec CapillaryMethod Capillary Method BoilingPoint->CapillaryMethod VolumetricMethod Volumetric Method Density->VolumetricMethod Refractometry Refractometry RefractiveIndex->Refractometry ShakeFlask Shake-Flask Method Solubility->ShakeFlask HPLCMethod HPLC Method for LogP LogP->HPLCMethod ClosedCup Closed-Cup Method FlashPoint->ClosedCup MeltingApparatus Melting Point Apparatus MeltingPoint->MeltingApparatus Spectroscopy Spectroscopic Instruments NMR->Spectroscopy UVVis->Spectroscopy MassSpec->Spectroscopy

Fig. 1: Experimental workflow for physicochemical characterization.

References

Dicyclohexyl Disulfide: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dicyclohexyl disulfide in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and as a flavoring agent. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts: Structure and Solubility

This compound is a symmetrical disulfide with the chemical formula (C₆H₁₁)₂S₂. Its structure, consisting of two bulky, nonpolar cyclohexyl rings linked by a disulfide bond, largely dictates its solubility behavior. The dominance of the hydrocarbon portions of the molecule results in a hydrophobic nature, leading to poor solubility in water but favorable solubility in many organic solvents. Generally, its solubility is governed by the "like dissolves like" principle, where nonpolar or weakly polar solvents are more effective at dissolving this compound than highly polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in a range of common organic solvents at 25°C.

SolventChemical FormulaSolubility (g/L)
Tetrahydrofuran (THF)C₄H₈O3607.07
1,4-DioxaneC₄H₈O₂1624.29
TolueneC₇H₈1261.79
Ethyl AcetateC₄H₈O₂944.92
Dimethylformamide (DMF)C₃H₇NO895.43
AcetoneC₃H₆O844.46
Methyl AcetateC₃H₆O₂596.27
AcetonitrileC₂H₃N175.1
n-ButanolC₄H₁₀O114.13
IsobutanolC₄H₁₀O93.39
n-PropanolC₃H₈O86.53
IsopropanolC₃H₈O66.64
EthanolC₂H₆O50.55
MethanolCH₄O18.38
WaterH₂O0.0

Note: Data is compiled from publicly available chemical databases.[1]

In addition to the quantitative data, qualitative assessments describe this compound as soluble in alcohol and fats, and insoluble in water.[2][3][4] It is also described as ethanol-soluble and soluble in oil.[5]

Experimental Protocols for Solubility Determination

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples can be centrifuged.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

Method 2: Visual "Excess Solid" Method

This is a simpler, more rapid method suitable for initial screening or when a high degree of precision is not required.

Materials:

  • This compound

  • Selected organic solvent

  • Test tubes or small vials

  • Vortex mixer

  • Graduated pipette or burette

Procedure:

  • Initial Setup: Place a small, accurately weighed amount of this compound into a test tube.

  • Solvent Addition: Gradually add a known volume of the organic solvent to the test tube in small increments using a pipette or burette.

  • Dissolution: After each addition of solvent, vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: Visually inspect the solution for any remaining undissolved solid.

  • Endpoint Determination: Continue adding solvent until all the solid has completely dissolved. The total volume of solvent added is recorded.

  • Calculation: The solubility can be estimated based on the mass of the this compound and the volume of solvent required for complete dissolution.

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of this compound solubility using the Isothermal Shake-Flask Method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add to known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate in constant temperature bath (24-72 hours) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to ensure complete separation sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute with known volume of solvent ana1->ana2 ana3 Analyze by HPLC/GC ana2->ana3 res1 Calculate solubility from concentration and dilution factor ana3->res1

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

This guide provides essential information for researchers and professionals working with this compound, offering both quantitative data and practical methodologies for its solubility assessment in organic solvents. The provided protocols can be adapted to specific laboratory conditions and analytical capabilities.

References

Synthesis of Dicyclohexyl Disulfide from Cyclohexyl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dicyclohexyl disulfide from its precursor, cyclohexyl mercaptan. The primary focus of this document is the oxidative coupling of cyclohexyl mercaptan. This guide includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate research and development in this area. This compound is a key intermediate in the synthesis of rubber anti-scorching agents and finds applications in various other fields of organic synthesis.[1]

Reaction Principle: Oxidative Coupling of Thiols

The synthesis of this compound from cyclohexyl mercaptan is achieved through an oxidative coupling reaction. In this process, two molecules of the thiol (cyclohexyl mercaptan) are oxidized to form a disulfide bond, with the concomitant reduction of an oxidizing agent. The overall reaction is as follows:

2 C₆H₁₁SH + [O] → (C₆H₁₁)₂S₂ + H₂O

Several oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. The reaction is typically carried out in an alkaline medium, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion, thereby promoting the reaction.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from cyclohexyl mercaptan using different oxidizing agents.

Protocol 1: Oxidation with Hydrogen Peroxide

This protocol is adapted from a patented method for the preparation of this compound.[1][2]

Materials:

  • Cyclohexyl mercaptan (C₆H₁₁SH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a condenser, prepare a solution of sodium hydroxide in water.

  • Add cyclohexyl mercaptan to the sodium hydroxide solution with stirring.

  • Slowly add hydrogen peroxide to the reaction mixture. A molar ratio of cyclohexyl mercaptan to hydrogen peroxide of 1:0.55-0.6 is recommended.[1][2]

  • Heat the reaction mixture to a temperature between 50-90°C.[1][2]

  • Maintain the reaction at this temperature with vigorous stirring for approximately 9 hours.[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature and stand for about 1 hour to allow for phase separation.[1]

  • Separate the organic layer containing the this compound.

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound from cyclohexyl mercaptan.

Table 1: Reaction Parameters for Hydrogen Peroxide Oxidation

ParameterValueReference
Molar Ratio (Cyclohexyl Mercaptan : H₂O₂)1 : 0.55 - 0.6[1][2]
Reaction Temperature50 - 90 °C[1][2]
Reaction Time9 hours[1][2]
CatalystSodium Hydroxide[1][2]

Mechanistic Insights and Visualizations

The oxidation of thiols to disulfides in the presence of a base and hydrogen peroxide is a well-studied reaction. The following section provides a diagram of the proposed reaction pathway and a generalized experimental workflow.

Reaction Pathway

The base-catalyzed oxidation of cyclohexyl mercaptan with hydrogen peroxide proceeds through the formation of a cyclohexyl thiolate anion, which is a more potent nucleophile than the corresponding thiol. This anion then reacts with hydrogen peroxide. The mechanism is more complex than a simple SN2 displacement and is understood to involve a hydrogen atom transfer.[3][4][5][6]

ReactionPathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack and Rearrangement cluster_step3 Step 3: Condensation CM Cyclohexyl Mercaptan (C₆H₁₁SH) CT Cyclohexyl Thiolate (C₆H₁₁S⁻) CM->CT + OH⁻ CT_step2 Cyclohexyl Thiolate (C₆H₁₁S⁻) OH Hydroxide (OH⁻) H2O Water (H₂O) H2O2 Hydrogen Peroxide (H₂O₂) Intermediate Transition State SulfenicAcid Cyclohexylsulfenic Acid Intermediate (C₆H₁₁SOH) Intermediate->SulfenicAcid Hydroxide_out Hydroxide (OH⁻) Intermediate->Hydroxide_out - OH⁻ SulfenicAcid_step3 Cyclohexylsulfenic Acid Intermediate (C₆H₁₁SOH) CT_step2->Intermediate + H₂O₂ CT_step3 Cyclohexyl Thiolate (C₆H₁₁S⁻) DDS This compound ((C₆H₁₁)₂S₂) SulfenicAcid_step3->DDS + C₆H₁₁S⁻ H2O_out Water (H₂O)

Caption: Proposed reaction pathway for the base-catalyzed oxidation of cyclohexyl mercaptan.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

ExperimentalWorkflow start Start reaction Reaction Setup: - Add Cyclohexyl Mercaptan - Add NaOH solution - Add H₂O₂ start->reaction heating Heating and Stirring (50-90°C, 9h) reaction->heating cooling Cooling and Phase Separation heating->cooling extraction Extraction with Organic Solvent cooling->extraction washing Washing with Water and Brine extraction->washing drying Drying over Anhydrous Salt washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation purification Vacuum Distillation (Optional) evaporation->purification product Pure this compound evaporation->product Crude Product purification->product

Caption: Generalized experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Spectral Data of Dicyclohexyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dicyclohexyl disulfide. It includes a detailed presentation of spectral data, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Introduction

This compound, with the chemical formula C₁₂H₂₂S₂, is an organosulfur compound. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and characterization in various applications, including as a flavoring agent.[1] This guide summarizes its key spectral features.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification. Electron ionization (EI) is a common method used for its analysis.

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The most abundant fragments are listed in the table below.

m/z Assignment Relative Abundance
230[M]⁺ (Molecular Ion)Low
148[M - C₆H₁₀S]⁺High[2]
83[C₆H₁₁]⁺ (Cyclohexyl cation)High[2]
55[C₄H₇]⁺High[2]
Experimental Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Methodology:

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

  • Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ensure good separation and peak shape.

  • Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to C-H, C-S, and S-S bond vibrations.

Data Presentation

The following table lists the expected characteristic IR absorption bands for this compound. The data is based on typical vibrational frequencies for the functional groups present.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2925 - 2935C-H stretch (asymmetric)-CH₂-
2850 - 2860C-H stretch (symmetric)-CH₂-
1445 - 1455C-H bend (scissoring)-CH₂-
650 - 750C-S stretchCyclohexyl-S
450 - 550S-S stretchDisulfide
Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly.

    • Neat (Capillary Cell): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[2]

    • ATR: A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2]

  • Background Spectrum: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded to subtract the contribution of atmospheric water and carbon dioxide.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the symmetry of this compound, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced.

Data Presentation

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These values were generated using an online NMR prediction tool and are intended as a guide. Experimental values may vary slightly.

¹H NMR (Predicted)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-1 (CH-S)2.7 - 2.9Multiplet2H
H-2, H-6 (axial)1.2 - 1.4Multiplet4H
H-2, H-6 (equatorial)1.9 - 2.1Multiplet4H
H-3, H-5 (axial)1.1 - 1.3Multiplet4H
H-3, H-5 (equatorial)1.7 - 1.9Multiplet4H
H-4 (axial & equatorial)1.5 - 1.7Multiplet4H

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (ppm)
C-1 (CH-S)50 - 55
C-2, C-630 - 35
C-3, C-525 - 30
C-424 - 28
Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • For ¹³C NMR, a more concentrated sample (e.g., 50 mg) may be used to improve the signal-to-noise ratio.

  • Instrument Setup:

    • The NMR tube is placed in the spectrometer.

    • The instrument is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • The magnetic field is "shimmed" to achieve high homogeneity and improve spectral resolution.

    • The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled single-pulse experiment is performed. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Molecular Structure NMR->NMR_Data Conclusion Structural Confirmation MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for the spectral analysis of this compound.

Structure-Spectrum Correlation

This diagram shows the logical relationship between the molecular structure of this compound and the expected spectral data.

Structure_Spectrum_Correlation cluster_spectra Expected Spectral Features Structure This compound C-H bonds C-S bond S-S bond Molecular Formula: C₁₂H₂₂S₂ IR_Features IR Absorptions: ~2930, 2850 cm⁻¹ (C-H) ~700 cm⁻¹ (C-S) ~500 cm⁻¹ (S-S) Structure:f0->IR_Features vibrations Structure:f1->IR_Features Structure:f2->IR_Features NMR_Features NMR Signals: Multiple signals in the alkane region (1-3 ppm) Structure:f0->NMR_Features chemical shifts MS_Features MS Fragments: m/z = 230 (M⁺) m/z = 83 (C₆H₁₁⁺) Structure:f3->MS_Features fragmentation

Caption: Correlation of molecular structure with expected spectral data.

References

An In-depth Technical Guide to Dicyclohexyl Disulfide (CAS 2550-40-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of dicyclohexyl disulfide (CAS 2550-40-5), a versatile organosulfur compound. The information presented herein is intended to support research, development, and safety assessments involving this chemical. All data is compiled from publicly available scientific literature and safety data sheets.

Physicochemical Properties

This compound is a clear to pale yellow liquid with a characteristic sulfurous or alliaceous odor.[1][2] It is an organic compound that is largely insoluble in water but soluble in organic solvents such as ethanol (B145695) and fats.[3][4]

PropertyValueReference
CAS Number 2550-40-5[5]
Molecular Formula C₁₂H₂₂S₂[5]
Molecular Weight 230.43 g/mol [1]
Appearance Clear to pale yellow liquid[1][6]
Odor Green, alliaceous, sulfurous, meaty, onion[5]
Boiling Point 162-163 °C at 6 mmHg[7]
Melting Point 127-130 °C[8]
Density 1.046 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.545[7]
Vapor Pressure 0.0002 hPa at 20°C[5]
Solubility in Ethanol (@ 25°C) 50.55 g/L[5]
Solubility in Methanol (B129727) (@ 25°C) 18.38 g/L[5]
Solubility in Isopropanol (@ 25°C) 66.64 g/L[5]
LogP (XLogP3-AA) 4.5[5]

Spectral Data

Technique Data Summary Reference
¹H NMR Spectral data available on PubChem, acquired on a Varian CFT-20 instrument.[6]
¹³C NMR Spectral data available on PubChem.[6]
Mass Spectrometry (GC-MS) NIST library entry 222759. Key m/z peaks at 83 (top peak), 55, and 148.[6]
FTIR Infrared spectral data is available on PubChem.[6]
Mass Spectrometry Fragmentation

The fragmentation of this compound in mass spectrometry is expected to proceed via cleavage of the disulfide bond and fragmentation of the cyclohexyl rings. A proposed fragmentation pathway is illustrated below.

G Proposed Mass Spectrometry Fragmentation of this compound mol This compound (m/z = 230) frag1 Cyclohexylthiyl radical (m/z = 115) mol->frag1 S-S bond cleavage frag2 Cyclohexyl cation (m/z = 83) frag1->frag2 Loss of S frag3 Loss of C₂H₄ (m/z = 55) frag2->frag3 Ring fragmentation

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chlorocyclohexane (B146310) with sodium disulfide.[6]

Materials:

  • Chlorocyclohexane

  • Sodium disulfide

  • Aqueous solvent (e.g., water, or a mixture of water and a hydrophilic alcohol like methanol or ethanol)[6]

Procedure:

  • In a reaction vessel, dissolve sodium disulfide in the chosen aqueous solvent.

  • Add chlorocyclohexane to the sodium disulfide solution.

  • Heat the reaction mixture to a temperature between 70°C and 120°C.[6]

  • Maintain the reaction at this temperature for 5 to 15 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature. The mixture will separate into an oil layer (containing this compound) and an aqueous layer.[6]

  • Separate the oil layer containing the crude this compound.

G Synthesis and Purification Workflow for this compound reactants Chlorocyclohexane + Sodium Disulfide in Aqueous Solvent reaction Reaction at 70-120°C for 5-15h reactants->reaction separation Phase Separation reaction->separation crude_product Crude this compound (Oil Layer) separation->crude_product aqueous_layer Aqueous Layer (Byproducts) separation->aqueous_layer distillation Distillation crude_product->distillation pure_product Purified this compound distillation->pure_product analysis Analysis (e.g., GC-MS) pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

Purification

The crude this compound obtained from the synthesis can be purified by distillation to remove unreacted starting materials and byproducts.

Procedure:

  • Transfer the crude this compound to a distillation apparatus.

  • Perform distillation under reduced pressure. The boiling point of this compound is 162-163 °C at 6 mmHg.[7]

  • Collect the fraction corresponding to the boiling point of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions (suggested starting point):

  • Injector: Split/splitless, 250°C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Reactivity and Biological Activity

The reactivity of this compound is primarily centered around its disulfide bond. This bond can be cleaved under reducing conditions to form cyclohexanethiol. It can also undergo oxidation.[5]

The biological activity of this compound is believed to be related to its interaction with thiol-containing molecules, such as cysteine residues in proteins. This interaction can lead to the formation of mixed disulfides, which may alter the structure and function of the protein.[5] This mechanism is a key aspect of the biological effects of many disulfide-containing compounds.[5]

G General Mechanism of Disulfide Interaction with Thiols DCDS This compound (R-S-S-R) MixedDisulfide Mixed Disulfide (Protein-S-S-R) DCDS->MixedDisulfide Thiol-disulfide exchange Cyclohexanethiol Cyclohexanethiol (R-SH) DCDS->Cyclohexanethiol Reduction ProteinThiol Protein with Thiol Group (Protein-SH) ProteinThiol->MixedDisulfide MixedDisulfide->DCDS Further reaction MixedDisulfide->ProteinThiol Reduction

Caption: General mechanism of thiol-disulfide exchange involving this compound.

While some disulfide-containing compounds have been shown to modulate signaling pathways such as MAPK, NF-κB, and PI3K/Akt, there is currently a lack of specific evidence directly linking this compound to these pathways.[6][9][10]

Toxicology and Safety

This compound is classified as an irritant.[5] It may cause skin and serious eye irritation.[7] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.[9]

Applications

This compound has applications in various fields:

  • Flavor and Fragrance: It is used as a flavoring agent in food, contributing to meaty and savory notes.[1]

  • Industrial Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds.[1] For instance, it is a raw material for the production of N-(cyclohexylthio)phthalimide, a rubber vulcanization retarder.[6]

  • Lubricant Additives: It can be used as an additive in lubricants to improve their performance.[1]

This technical guide provides a summary of the current knowledge on this compound. Researchers and professionals are encouraged to consult the primary literature and safety data sheets for more detailed information.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Dicyclohexyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl disulfide is an organosulfur compound with the chemical formula C₁₂H₂₂S₂. It is characterized by the presence of a disulfide bond linking two cyclohexyl groups. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and a detailed experimental protocol for the synthesis of this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Conformation

The molecular structure of this compound consists of two cyclohexane (B81311) rings connected by a disulfide bridge (-S-S-). The cyclohexane rings adopt the energetically favorable chair conformation. The overall molecular geometry is influenced by the rotational freedom around the sulfur-sulfur and carbon-sulfur bonds.

Key Structural Parameters:

The disulfide linkage is the most significant feature of the molecule's structure. The conformation around the S-S bond is defined by the C-S-S-C dihedral angle, which is typically around 90° for dialkyl disulfides, leading to a gauche conformation. This gauche conformation is a result of the balance between steric repulsion of the cyclohexyl groups and the delocalization of lone pairs on the sulfur atoms.

Conformational Analysis:

The conformational landscape of this compound is primarily determined by the orientation of the two cyclohexyl groups relative to each other. The chair conformation of the cyclohexane rings is the most stable. The flexibility of the molecule arises from the rotation around the C-S and S-S bonds, which can lead to different spatial arrangements of the cyclohexyl groups. Computational studies are required to determine the relative energies of the different conformers and the energy barriers for their interconversion.

Data Presentation

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₂S₂
Molecular Weight230.43 g/mol
AppearanceColorless to pale yellow liquid
OdorGarlic-like
Boiling Point162-163 °C at 6 mmHg[2][3]
Density1.046 g/mL at 25 °C[2][3]
Refractive Index1.545 at 20 °C
SolubilityInsoluble in water; soluble in organic solvents

Table 2: Anticipated Structural Parameters of this compound

ParameterAnticipated Value
S-S Bond Length~ 2.05 Å[1]
C-S Bond Length~ 1.82 Å
C-S-S Bond Angle~ 104°
C-S-S-C Dihedral Angle~ 90° (gauche)

Note: The values in Table 2 are typical for dialkyl disulfides and require experimental or computational verification for this compound specifically.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of sodium disulfide with chlorocyclohexane (B146310).[1][4]

Materials:

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Sulfur (S)

  • Chlorocyclohexane (C₆H₁₁Cl)

  • Methanol (CH₃OH)

  • Water (H₂O)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Disulfide Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and methanol. To this solution, add elemental sulfur powder. The mixture is then heated under reflux until all the sulfur has dissolved, forming a dark reddish-brown solution of sodium disulfide (Na₂S₂).

  • Reaction with Chlorocyclohexane: To the freshly prepared sodium disulfide solution, add chlorocyclohexane dropwise at a controlled temperature. The reaction mixture is then stirred at an elevated temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated from the aqueous layer using a separatory funnel. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product. The combined organic layers are then washed with water and brine to remove any remaining impurities.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the pure this compound as a colorless to pale yellow liquid.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the protons on the cyclohexane rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the different carbon atoms in the cyclohexyl rings.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow Workflow for this compound Synthesis and Characterization start Start reagents Reactants: - Sodium Sulfide - Sulfur - Chlorocyclohexane - Solvents start->reagents na2s2_prep Preparation of Sodium Disulfide (Na₂S₂) reagents->na2s2_prep reaction Reaction with Chlorocyclohexane na2s2_prep->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup drying Drying of Organic Phase workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification characterization Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry purification->characterization final_product Pure this compound characterization->final_product

Caption: A flowchart illustrating the key steps in the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and a laboratory-scale synthesis protocol for this compound. The information presented is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. Further experimental and computational studies are encouraged to precisely determine the structural parameters and explore the conformational dynamics of this intriguing molecule.

References

Dicyclohexyl Disulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl disulfide (DCDS) is a symmetrical organosulfur compound with a rich history intertwined with the advancement of industrial chemistry, particularly in the realms of lubrication and polymer science. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, properties, and historical applications of this compound. Detailed experimental protocols for its synthesis and its conversion to the commercially significant vulcanization retarder N-(cyclohexylthio)phthalimide (CTP) are presented. Quantitative data are summarized in structured tables for ease of reference. Furthermore, this guide explores the broader context of organosulfur compounds in industrial applications and touches upon the potential, yet underexplored, biological activities of such molecules.

Discovery and History

The development of this compound is closely linked to the broader exploration of organosulfur chemistry in the mid-20th century. This era was marked by a burgeoning demand from industries for novel chemical additives to enhance the performance of materials. While a definitive first synthesis and the individual credited remain elusive in publicly available literature, the emergence of DCDS was a logical progression in the systematic study of disulfide compounds and their applications.

The industrial production methods for this compound were established through the optimization of synthetic routes primarily involving the reaction of sodium disulfide with chlorocyclohexane (B146310).[1][2][3][4][5][6][7] Early manufacturing processes, however, posed significant environmental challenges due to the generation of waste liquids containing sodium chloride, sulfides, and other organic materials.[5][7] This spurred further research into more efficient and environmentally benign production methods.

This compound gained prominence not as a final product in many applications, but as a crucial intermediate in the synthesis of other valuable industrial chemicals.[8] Its primary role has been as a precursor to N-(cyclohexylthio)phthalimide (CTP), a widely used pre-vulcanization inhibitor (retarder) in the rubber industry.[2][9][10][11][12] The history of DCDS is therefore intrinsically linked to the history of rubber vulcanization and the need to control the scorching process. The development of vulcanization retarders became critical to allow for the safe processing of rubber compounds at elevated temperatures without premature cross-linking.[5][12][13][14]

In the field of lubrication, the use of sulfur-containing compounds as extreme pressure (EP) additives has a long history, dating back to the early 20th century.[15][16][17][18] These additives function by forming a protective film on metal surfaces under high pressure, preventing wear and seizure.[15] While specific historical details on the widespread use of this compound itself as a primary EP additive are scarce, its structural features are consistent with compounds used for this purpose.[8] A 1948 patent describes the use of dicyclohexylamine (B1670486) in the production of sulfurized esters as extreme pressure additives, indicating the relevance of cyclohexyl moieties in this field around the time of DCDS's industrial development.[19]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sulfurous odor.[8][20] It is a symmetrical disulfide, which contributes to its relative stability.[21] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂S₂[21]
Molecular Weight 230.43 g/mol [21]
Appearance Colorless to pale yellow liquid[8][20]
Odor Sulfurous, alliaceous[20]
Boiling Point 162-163 °C @ 6 mmHg[20]
Density 1.046 g/mL at 25 °C[21]
Refractive Index 1.545 at 20 °C[21]
Flash Point > 110 °C (> 230 °F)[20]
Water Solubility Insoluble[20]
LogP 6.094 (estimated)[20]
Vapor Pressure 0.0004 mmHg @ 25 °C (estimated)[20]

Synthesis and Experimental Protocols

The most common and industrially significant method for the synthesis of this compound is the reaction of sodium disulfide with chlorocyclohexane.

Synthesis of this compound

Reaction: 2 C₆H₁₁Cl + Na₂S₂ → (C₆H₁₁)₂S₂ + 2 NaCl

Experimental Protocol:

  • Materials:

    • Sodium disulfide (Na₂S₂)

    • Chlorocyclohexane (C₆H₁₁Cl)

    • Aqueous solvent (e.g., water, or a mixture of water and a hydrophilic organic solvent like methanol (B129727) or ethanol)

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer, condenser, and temperature control, charge the aqueous solvent and sodium disulfide.

    • Heat the mixture to a temperature between 70 °C and 100 °C with stirring to dissolve the sodium disulfide.[9]

    • Slowly add chlorocyclohexane to the reaction mixture. A typical molar ratio is a slight excess of sodium disulfide to chlorocyclohexane.[9]

    • Maintain the reaction temperature between 70 °C and 100 °C and continue stirring for a period of 5 to 15 hours. The progress of the reaction can be monitored by techniques such as gas chromatography.[9]

    • Upon completion, cool the reaction mixture to room temperature. The mixture will separate into an organic layer (containing this compound) and an aqueous layer.

    • Separate the organic layer.

    • Wash the organic layer with water to remove any remaining inorganic salts.

    • The crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.[4]

Synthesis of N-(Cyclohexylthio)phthalimide (CTP) from this compound

This compound is a key raw material for the production of the vulcanization retarder N-(cyclohexylthio)phthalimide (CTP). The synthesis involves the chlorination of this compound to form cyclohexylsulfenyl chloride, which then reacts with phthalimide (B116566).

Reaction Scheme:

  • (C₆H₁₁)₂S₂ + Cl₂ → 2 C₆H₁₁SCl

  • C₆H₁₁SCl + C₈H₅NO₂ + Base → C₁₄H₁₅NO₂S + Base·HCl

Experimental Protocol (In Situ Generation of Cyclohexylsulfenyl Chloride):

  • Materials:

    • This compound

    • Phthalimide

    • Chlorine gas

    • An inert organic solvent (e.g., toluene, hexane, or cyclohexane)

    • A base (e.g., a tertiary amine or an aqueous solution of an alkali or alkaline earth metal hydroxide)

  • Procedure:

    • In a reaction vessel, prepare a suspension of phthalimide and this compound in the chosen organic solvent.[10]

    • Cool the mixture to a temperature between 0 °C and 20 °C.[10]

    • Introduce chlorine gas into the reaction mixture while maintaining the temperature. The reaction is exothermic and should be controlled.[10]

    • After the chlorination is complete (as can be monitored by the disappearance of the disulfide), add the base to the reaction mixture to neutralize the hydrogen chloride formed and to facilitate the reaction between cyclohexylsulfenyl chloride and phthalimide.[10]

    • The reaction mixture is stirred until the formation of CTP is complete.

    • The product can be isolated by filtration and purified by recrystallization.

Applications

The primary applications of this compound stem from its sulfur content and the reactivity of the disulfide bond.

Rubber Industry: Precursor to Vulcanization Retarders

The most significant application of this compound is as a chemical intermediate for the synthesis of N-(cyclohexylthio)phthalimide (CTP).[2][9][10][11][12] CTP is a highly effective pre-vulcanization inhibitor (scorch retarder) used in the rubber industry to prevent the premature vulcanization of rubber compounds during mixing and processing.[5][12][14]

Vulcanization_Retarder_Synthesis DCDS This compound CHSC Cyclohexylsulfenyl Chloride DCDS->CHSC + Cl2 Cl2 Chlorine (Cl2) CTP N-(Cyclohexylthio)phthalimide (CTP) CHSC->CTP + Phthalimide + Base Phthalimide Phthalimide Base Base Base->CTP Byproduct Base·HCl Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Release Organosulfur Organosulfur Compound (e.g., from Garlic) Organosulfur->Keap1 Modification of Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Antioxidant & Detoxification Genes ARE->Genes Activation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dicyclohexyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl disulfide is an organosulfur compound with applications in various fields, including as a vulcanization accelerator in the rubber industry and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document provides detailed protocols for the synthesis of this compound from the reaction of sodium disulfide with chlorocyclohexane (B146310). The protocols are based on established industrial preparation methods, offering a reliable route to this compound.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic substitution reaction where the disulfide anion from sodium disulfide displaces the chloride ion from chlorocyclohexane. The overall reaction is as follows:

2 C₆H₁₁Cl + Na₂S₂ → (C₆H₁₁)₂S₂ + 2 NaCl

The reaction is typically carried out in an aqueous solvent system, which may include a hydrophilic organic solvent to improve the miscibility of the reactants.

Experimental Protocols

This section outlines two detailed protocols for the synthesis of this compound. Protocol 1 describes the in-situ preparation of sodium disulfide followed by the reaction with chlorocyclohexane, which is a common industrial method. Protocol 2 provides a general method with ranges for key parameters, allowing for optimization.

Protocol 1: In-Situ Generation of Sodium Disulfide and Synthesis of this compound

This protocol is adapted from a documented industrial preparation method and has a reported yield of approximately 76.6%.[1][2]

Materials:

Equipment:

  • Autoclave or a suitable reaction vessel equipped with a stirrer, heater, and pressure gauge

  • Filtration apparatus

  • Separatory funnel

  • Distillation apparatus (optional, for high purity)

Procedure:

Part A: Preparation of Sodium Disulfide Solution (In-Situ)

  • In an autoclave, combine 140 g of 60 wt% sodium sulfide (containing 84.0 g of Na₂S, 1.08 moles), 31.4 g of sulfur (0.978 moles), 12.1 g of sodium hydroxide (0.303 moles), 80.0 g of methanol, and 130 g of water.[3]

  • Seal the autoclave and heat the mixture to 65°C for 30 minutes with stirring to form the sodium disulfide solution.[1][3]

Part B: Synthesis of this compound

  • After the formation of the sodium disulfide solution, cool the autoclave and then add 190 g of 95 wt% chlorocyclohexane (containing 181 g of chlorocyclohexane, 1.53 moles).[1][3]

  • Seal the autoclave again and heat the reaction mixture to 100°C under a gauge pressure of 200 kPa for 8 hours with continuous stirring.[1][3]

Part C: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid by-product, which is primarily sodium chloride.[1]

  • Transfer the filtrate to a separatory funnel. The mixture will separate into an oily layer (containing the this compound) and an aqueous layer.[1]

  • Separate the lower aqueous layer from the upper oily product layer.

  • The crude this compound in the oil layer can be further purified. For general use, concentration under reduced pressure to remove residual solvent and unreacted chlorocyclohexane may be sufficient.

  • For high-purity this compound, the oil layer can be subjected to fractional distillation.[2][4]

Protocol 2: General Synthesis with Parameter Ranges

This protocol provides a more general approach with ranges for reaction parameters that can be optimized for specific laboratory setups.

Materials:

  • Sodium disulfide

  • Chlorocyclohexane

  • Aqueous solvent (e.g., water, or a mixture of water and methanol/ethanol)[5]

Equipment:

  • Reaction flask with a reflux condenser, stirrer, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional)

Procedure:

  • Reaction Setup: In a reaction flask, prepare a solution of sodium disulfide in the chosen aqueous solvent. The aqueous solvent can be a mixture of water and a hydrophilic alcohol (e.g., methanol or ethanol) with an alcohol content of up to 90% by weight, preferably in the range of 20-80%.[5] The amount of the aqueous solvent can range from 0.1 to 10 times the weight of chlorocyclohexane.[4][5]

  • Addition of Chlorocyclohexane: Add chlorocyclohexane to the sodium disulfide solution. The molar ratio of sodium disulfide to chlorocyclohexane is typically between 0.1 and 2, with a preferred range of 0.3 to 1.[4][5]

  • Reaction: Heat the reaction mixture with stirring to a temperature between 50°C and 150°C, with a more preferable range of 70-100°C.[2][4] Maintain the reaction for a period of 1 to 24 hours, with a typical duration of 5 to 15 hours.[2]

  • Work-up: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer containing the product from the aqueous layer.

  • Purification: Wash the organic layer with water to remove any remaining salts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent under reduced pressure using a rotary evaporator. For higher purity, the product can be distilled.

Data Presentation

The following table summarizes the quantitative data gathered from various sources for the synthesis of this compound.

ParameterValue/RangeReference
Reactants
Sodium Disulfide to Chlorocyclohexane (molar ratio)0.1 - 2 (preferred 0.3 - 1)[4][5]
Solvent
TypeAqueous (Water/Methanol or Water/Ethanol)[5]
Alcohol Content (wt%)up to 90% (preferred 20 - 80%)[5]
Solvent to Chlorocyclohexane (weight ratio)0.1 - 10 (preferred 0.5 - 5)[4][5]
Reaction Conditions
Temperature (°C)50 - 150 (preferred 70 - 100)[2][4]
Time (hours)1 - 24 (preferred 5 - 15)[2]
PressureAtmospheric or under pressure (e.g., 200 kPa)[2][3]
Product Information
Reported Yield (%)51.1 - 76.6[1]
Purity (from example)84.4 wt% in the crude oil layer[1]
Molecular Weight ( g/mol )230.43[6]
AppearancePale yellow to yellow clear liquid[7]
Boiling Point162-163°C @ 6.00 mm Hg[7]
Specific Gravity1.046 - 1.053 @ 20°C[7]
Refractive Index1.544 - 1.550 @ 20°C[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation of Sodium Disulfide cluster_synthesis Synthesis cluster_workup Work-up and Purification Na2S Sodium Sulfide Na2S2_Prep Sodium Disulfide Solution Na2S->Na2S2_Prep S Sulfur S->Na2S2_Prep Solvent_Prep Aqueous Methanol Solvent_Prep->Na2S2_Prep NaOH Sodium Hydroxide NaOH->Na2S2_Prep Reaction Reaction (100°C, 8h, 200 kPa) Na2S2_Prep->Reaction Chlorocyclohexane Chlorocyclohexane Chlorocyclohexane->Reaction Filtration Filtration Reaction->Filtration Separation Phase Separation Filtration->Separation Purification Purification (Distillation) Separation->Purification Product Dicyclohexyl Disulfide Purification->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Parameters

The diagram below shows the relationship between key reaction parameters and the desired outcome.

ParameterRelationship Reactants Reactants (Na2S2, C6H11Cl) Yield Yield & Purity Reactants->Yield Stoichiometry Conditions Reaction Conditions (Temp, Time, Pressure) Conditions->Yield Kinetics Solvent Solvent System (Aqueous/Alcohol) Solvent->Yield Solubility & Reactivity

Caption: Key parameters influencing the synthesis outcome.

References

Application Notes: Synthesis of N-(cyclohexylthio)phthalimide (CTP) from Dicyclohexyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of available scientific literature and patents indicates that dicyclohexyl disulfide is not primarily used as a direct vulcanizing agent for rubber. Instead, its principal application in the rubber industry is as a key intermediate in the synthesis of vulcanization retarders, most notably N-(cyclohexylthio)phthalimide (CTP).[1][2] Vulcanization retarders are crucial additives in rubber compounding that delay the onset of scorch, which is the premature vulcanization of the rubber stock during mixing and processing.

This document provides detailed application notes and protocols for the synthesis of a vulcanization retarder using this compound as a precursor.

1. Introduction

This compound is a sulfur-containing organic compound that serves as a vital raw material in the production of N-(cyclohexylthio)phthalimide (CTP), a widely used pre-vulcanization inhibitor (retarder) in the rubber industry.[1] CTP effectively controls the vulcanization rate, preventing premature cross-linking and allowing for safer and more efficient processing of rubber compounds.[1] The synthesis involves the chlorination of this compound to form cyclohexanesulfenyl chloride, which is then reacted with phthalimide (B116566).

2. Chemical Reaction

The overall synthesis process can be summarized in two main steps:

  • Step 1: Chlorination of this compound (C₆H₁₁S)₂ + Cl₂ → 2 C₆H₁₁SCl

  • Step 2: Reaction with Phthalimide C₆H₁₁SCl + C₈H₅NO₂ + Base → C₁₄H₁₅NO₂S + Base·HCl

3. Materials and Equipment

MaterialsEquipment
This compoundGlass-lined reactor with stirring and temperature control
Chlorine gasScrubber for chlorine gas
PhthalimideFiltration and drying equipment
Organic solvent (e.g., toluene (B28343), cyclohexane)Crystallization vessel
Base (e.g., triethylamine, sodium hydroxide)Analytical instruments (e.g., HPLC, GC) for purity analysis

4. Health and Safety

This compound and its reaction intermediates and products should be handled in a well-ventilated area, preferably under a fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3] Chlorine gas is highly toxic and corrosive and requires specialized handling procedures.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanesulfenyl Chloride

  • Charge a clean, dry, glass-lined reactor with this compound and an appropriate organic solvent (e.g., a mixture of toluene and cyclohexane).

  • Cool the reactor contents to a temperature between -20°C and -10°C using a suitable cooling medium.

  • Slowly bubble chlorine gas into the stirred reaction mixture, maintaining the temperature within the specified range.

  • Monitor the reaction progress by appropriate analytical methods (e.g., titration, GC) to determine the endpoint of the chlorination.

  • Upon completion, the resulting solution contains cyclohexanesulfenyl chloride.

Protocol 2: Synthesis of N-(cyclohexylthio)phthalimide (CTP)

  • In a separate reactor, prepare a mixture of phthalimide, a base (e.g., triethylamine), and an organic solvent.

  • Slowly add the previously prepared cyclohexanesulfenyl chloride solution to the phthalimide mixture while maintaining the reaction temperature at a controlled level (typically below 30°C).

  • After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.

  • The reaction mixture is then subjected to a work-up procedure which may include washing with water and/or acidic and basic solutions to remove unreacted starting materials and byproducts.

  • The organic layer containing the crude CTP is separated.

  • The crude product is then purified by crystallization from a suitable solvent to obtain N-(cyclohexylthio)phthalimide of industrial quality.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of a vulcanization retarder from this compound. Please note that these are example values and may be subject to optimization based on specific process conditions and desired product purity.

ParameterValueReference
Chlorination Step
This compound concentrationVaries based on solvent[1]
SolventToluene/cyclohexane mixture[1]
Reaction Temperature-20°C to -10°C[1]
Molar ratio of Chlorine to this compoundApprox. 1.2 : 1[1]
Condensation Step
ReactantsCyclohexanesulfenyl chloride, Phthalimide, Base[1]
SolventOrganic solvent[1]
Reaction TemperatureBelow 30°C[1]
Product
Product NameN-(cyclohexylthio)phthalimide (CTP)[1]
Purity> 94%[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of N-(cyclohexylthio)phthalimide (CTP) from this compound.

Synthesis_of_CTP cluster_chlorination Chlorination Stage cluster_condensation Condensation Stage DCD This compound ((C₆H₁₁S)₂) Chlorination_Reactor Chlorination Reactor (-20°C to -10°C) DCD->Chlorination_Reactor Chlorine Chlorine (Cl₂) Chlorine->Chlorination_Reactor Solvent1 Organic Solvent Solvent1->Chlorination_Reactor Condensation_Reactor Condensation Reactor (< 30°C) Chlorination_Reactor->Condensation_Reactor Cyclohexanesulfenyl Chloride Solution Phthalimide Phthalimide Phthalimide->Condensation_Reactor Base Base Base->Condensation_Reactor Solvent2 Organic Solvent Solvent2->Condensation_Reactor Workup Work-up (Washing, Separation) Condensation_Reactor->Workup Purification Purification (Crystallization) Workup->Purification CTP N-(cyclohexylthio)phthalimide (CTP) Purification->CTP

Caption: Synthesis pathway of N-(cyclohexylthio)phthalimide (CTP) from this compound.

References

Dicyclohexyl Disulfide: A Versatile Sulfur Source in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Dicyclohexyl disulfide is an organosulfur compound that serves as a valuable and versatile sulfur source in a variety of organic transformations. Its applications range from the synthesis of symmetrical and unsymmetrical disulfides to the formation of thioethers and the generation of cyclohexanethiol. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

This compound can be reliably synthesized through the reaction of sodium disulfide with chlorocyclohexane (B146310).[1][2][3][4][5] This method is suitable for industrial-scale production and provides the disulfide in good yield.

Experimental Protocol: Synthesis of this compound [2][3][4][5]

  • Materials:

    • Sodium disulfide (Na₂S₂)

    • Chlorocyclohexane

    • Aqueous solvent (e.g., water, or a mixture of water and methanol/ethanol)

    • Sodium hydroxide (B78521) (optional, as a reaction promoter)[5]

  • Procedure:

    • In a suitable reactor, combine sodium disulfide and the aqueous solvent.

    • Add chlorocyclohexane to the mixture. A slight excess of sodium disulfide is typically used.

    • (Optional) Add a catalytic amount of sodium hydroxide.[5]

    • Heat the reaction mixture to a temperature between 70°C and 120°C.[2]

    • Maintain the reaction at this temperature for 5 to 15 hours.[2]

    • Upon completion, the reaction mixture will separate into an oil layer (containing this compound) and an aqueous layer.

    • Separate the layers and isolate the crude this compound.

    • The product can be purified by distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Reactant Ratio (Na₂S₂ : Chlorocyclohexane)Slight excess of Na₂S₂[1]
Reaction Temperature70-120 °C[2]
Reaction Time5-15 hours[2]
Yield76.6% (crude)[2]

Logical Relationship: Synthesis of this compound

G Na2S2 Sodium Disulfide Reaction Reaction (70-120 °C, 5-15 h) Na2S2->Reaction Chlorocyclohexane Chlorocyclohexane Chlorocyclohexane->Reaction AqueousSolvent Aqueous Solvent AqueousSolvent->Reaction DicyclohexylDisulfide This compound Reaction->DicyclohexylDisulfide

Caption: Synthesis of this compound from Sodium Disulfide and Chlorocyclohexane.

Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange

This compound can participate in thiol-disulfide exchange reactions to generate unsymmetrical disulfides. This reaction is a key transformation for introducing the cyclohexylthio moiety into various molecules. The exchange is typically catalyzed by a base or can be promoted under electrochemical conditions.[6][7]

Experimental Protocol: General Procedure for Thiol-Disulfide Exchange

  • Materials:

    • This compound

    • Aryl or alkyl thiol

    • Solvent (e.g., THF, DMF)

    • Base (e.g., triethylamine, potassium carbonate) or electrochemical setup

  • Procedure:

    • Dissolve this compound and the desired thiol in an appropriate solvent.

    • Add the base to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a suitable workup procedure (e.g., addition of water and extraction with an organic solvent).

    • Purify the unsymmetrical disulfide by column chromatography.

Quantitative Data (Representative for Thiol-Disulfide Exchange):

ParameterValueReference
Reactant Ratio (Disulfide : Thiol)1 : 1 to 1 : 1.2
TemperatureRoom Temperature
Reaction TimeVaries (minutes to hours)
YieldGenerally high (up to 97% for similar systems)[8]

Signaling Pathway: Thiol-Disulfide Exchange Mechanism

G Thiol R'-SH (Thiol) Thiolate R'-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Base Base Base->Thiolate TransitionState [Cy-S(S⁻R')-S-Cy] (Transition State) Thiolate->TransitionState DicyclohexylDisulfide Cy-S-S-Cy (this compound) DicyclohexylDisulfide->TransitionState UnsymmetricalDisulfide Cy-S-S-R' (Unsymmetrical Disulfide) TransitionState->UnsymmetricalDisulfide Cyclohexylthiolate Cy-S⁻ (Cyclohexylthiolate) TransitionState->Cyclohexylthiolate

Caption: Base-catalyzed Thiol-Disulfide Exchange.

Synthesis of Thioethers using Organometallic Reagents

This compound can serve as a sulfur source for the synthesis of thioethers by reacting with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). This reaction provides a pathway to form carbon-sulfur bonds.

Experimental Protocol: General Procedure for Thioether Synthesis

  • Materials:

    • This compound

    • Organometallic reagent (e.g., Phenylmagnesium bromide or Phenyllithium)

    • Anhydrous solvent (e.g., diethyl ether, THF)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the anhydrous solvent.

    • Cool the solution to 0°C or -78°C.

    • Slowly add the organometallic reagent dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the thioether by column chromatography.

Quantitative Data (Representative for similar reactions):

ParameterValue
Reactant Ratio (Disulfide : Organometallic)1 : 2.2
Temperature0 °C to room temperature
Reaction Time2-12 hours
YieldModerate to good

Experimental Workflow: Thioether Synthesis

G Start Start Dissolve Dissolve this compound in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C or -78 °C Dissolve->Cool AddReagent Add Organometallic Reagent (e.g., RMgX or RLi) Cool->AddReagent React Stir at Room Temperature AddReagent->React Quench Quench with Sat. NH₄Cl React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Thioether Extract->Purify End End Purify->End

Caption: Workflow for Thioether Synthesis.

Cleavage to Cyclohexanethiol

This compound can be readily cleaved to its corresponding thiol, cyclohexanethiol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄).[9][10][11] This provides a convenient method for the in situ or ex situ generation of cyclohexanethiol.

Experimental Protocol: Reduction of this compound with NaBH₄ [9]

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Solvent (e.g., methanol, ethanol)

    • 1M Hydrochloric acid (for workup)

    • Dichloromethane (B109758) or diethyl ether (for extraction)

  • Procedure:

    • Dissolve this compound in the chosen alcoholic solvent in a round-bottom flask.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add sodium borohydride to the stirred solution in small portions.

    • Stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

    • Extract the mixture with dichloromethane or diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain cyclohexanethiol.

Quantitative Data:

ParameterValueReference
Reactant Ratio (Disulfide : NaBH₄)1 : 2.2[9]
Temperature0 °C to Room Temperature[9]
Reaction Time2-3 hours[9]
YieldHigh[9]

Logical Relationship: Cleavage to Cyclohexanethiol

G DicyclohexylDisulfide This compound Reduction Reduction DicyclohexylDisulfide->Reduction NaBH4 Sodium Borohydride NaBH4->Reduction Solvent Methanol/Ethanol Solvent->Reduction Cyclohexanethiol Cyclohexanethiol Reduction->Cyclohexanethiol

Caption: Reduction of this compound to Cyclohexanethiol.

References

Application Notes and Protocols for the Analytical Characterization of Dicyclohexyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl disulfide (DCDS) is an organosulfur compound with applications as a flavoring agent, a chemical intermediate in the synthesis of compounds like N-(cyclohexylthio)phthalimide, and as an additive in the rubber industry.[1][2] Its accurate characterization is crucial for quality control, reaction monitoring, and safety assessment. This document provides detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for sample handling, preparation, and the selection of appropriate analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₂S₂[3]
Molecular Weight230.43 g/mol [3]
CAS Number2550-40-5[4]
AppearanceClear to pale yellow liquid[2]
OdorAlliaceous, berry, musty, green[5][6]
Boiling Point162-163 °C @ 6 mmHg[1][4]
Density1.046 g/mL at 25 °C[1]
Refractive Indexn20/D 1.545
SolubilityInsoluble in water; soluble in alcohol and fat.[4][4]

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The following sections detail the protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., NB-1, 60m x 0.25mm internal diameter, 0.40 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 270 °C at a rate of 5 °C/minute.[7]

    • Final hold: Hold at 270 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation:

The primary outputs of GC-MS analysis are the retention time and the mass spectrum.

Table 2: GC-MS Data for this compound

ParameterValueReference
Predicted Retention Index1815
Major Mass Peaks (m/z)83 (Top Peak), 55 (2nd Highest), 148 (3rd Highest)[4]
High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile compounds or for purity assessment. A reverse-phase method is typically employed for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: A reverse-phase C8 or C18 column (e.g., Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5µm).[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. For MS compatibility, replace any non-volatile acids with formic acid.[9]

  • Flow Rate: 0.7 - 1.0 mL/min.[8]

  • Column Temperature: 35 °C.[8]

  • Detector: UV at 205 nm[8] or a Mass Spectrometer.

  • Injection Volume: 10-20 µL.[8]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent like methanol (B129727) or acetonitrile.

Data Presentation:

The retention time and peak area are the key quantitative data points from an HPLC analysis.

Table 3: HPLC Data for this compound (Illustrative)

ParameterValue
Retention TimeDependent on specific method parameters
Purity (%)Calculated from the peak area relative to all other peaks
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. Both ¹H and ¹³C NMR are valuable for the characterization of this compound.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[10]

  • Standard: Tetramethylsilane (TMS) as an internal standard.[10]

  • Sample Concentration: 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.

Data Presentation:

The chemical shifts (δ) in parts per million (ppm) are the key data from NMR analysis.

Table 4: NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityReference
¹H NMR1.07-2.00 (m)Multiplet[11]
¹H NMR3.29-3.34 (m)Multiplet[11]
¹³C NMR25.5, 26.2, 33.7, 48.9

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are those associated with C-H and S-S bonds.

Experimental Protocol:

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

  • Analysis Mode: Transmittance or Absorbance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Data Presentation:

The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Table 5: FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibration Type
~2925C-H stretch (aliphatic)
~2850C-H stretch (aliphatic)
~1450C-H bend (aliphatic)
~540S-S stretch

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample.

DCDS_Characterization_Workflow Sample This compound Sample PhysChem Physicochemical Properties (Appearance, Odor) Sample->PhysChem GCMS GC-MS Analysis (Volatility & Purity) Sample->GCMS HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Sample->NMR FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Data Data Analysis & Interpretation PhysChem->Data GCMS->Data HPLC->Data NMR->Data FTIR->Data Report Comprehensive Characterization Report Data->Report

Caption: Logical workflow for the analytical characterization of this compound.

Signaling Pathways and Experimental Workflows

While this compound is primarily used in industrial applications and as a flavoring agent, there is limited information available regarding its direct involvement in specific biological signaling pathways. Its characterization is more often part of a quality control or synthetic chemistry workflow.

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

DCDS_Synthesis_Workflow Reactants Reactants: Sodium Disulfide & Chlorocyclohexane Reaction Reaction in Aqueous Solvent Reactants->Reaction Separation Phase Separation (Oil & Aqueous Layers) Reaction->Separation Purification Purification of Oil Layer (Distillation) Separation->Purification Product Purified this compound Purification->Product QC Quality Control Analysis (GC-MS, HPLC, NMR, FT-IR) Product->QC

Caption: General workflow for the synthesis and quality control of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Dicyclohexyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of dicyclohexyl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation and instrument parameters, data presentation in tabular format, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is an organosulfur compound with applications in various fields, including as a flavoring agent and in the manufacturing of chemical intermediates and lubricant additives.[1] Accurate and reliable quantification of this compound is crucial for quality control, safety assessment, and research and development. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.

This application note details a robust GC-MS method for the analysis of this compound, adaptable for various matrices.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

2.1. Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for liquid samples or solid samples that can be dissolved or extracted into a solvent.

  • Materials:

  • Protocol:

    • Sample Aliquoting: Accurately weigh 1 g of a homogenized solid sample or pipette 5 mL of a liquid sample into a 20 mL sample vial.

    • Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the sample vial.

    • Extraction: Vortex the vial for 2 minutes to ensure thorough mixing and extraction of this compound into the organic solvent.

    • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to separate the organic layer from the aqueous or solid phase.

    • Drying: Carefully transfer the organic supernatant to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

    • Transfer: Transfer the final extract into a 2 mL GC vial for analysis.

2.2. GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These are based on methods for similar disulfide compounds and may need to be optimized.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 6890N Network Gas Chromatograph or equivalent
ColumnHP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column
InletSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Program- Initial Temperature: 60 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 200 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer
MS SystemAgilent 5973 Network Mass Selective Detector or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Solvent Delay5 minutes
Acquisition ModeFull Scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

3.1. Quantitative Data

Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane) over the desired concentration range. The following table provides characteristic ions for SIM analysis and expected performance metrics.

AnalyteMolecular Weight ( g/mol )Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
This compound230.43To be determined8355, 147, 230<10<50>0.995

Note: Retention time, LOD, and LOQ are highly dependent on the instrument, column, and sample matrix and must be experimentally determined during method validation. The quantifier and qualifier ions are based on the NIST mass spectrum for this compound.[2]

3.2. Mass Spectral Data

The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 230 and major fragment ions at m/z 83 (cyclohexyl cation, base peak) and m/z 55.[2]

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Concentration (Optional) Drying->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: GC-MS Analysis Workflow for this compound.

4.2. Proposed Mass Fragmentation Pathway

The electron ionization of this compound results in a characteristic fragmentation pattern. The following diagram illustrates a proposed major fragmentation pathway.

Fragmentation_Pathway M [C6H11-S-S-C6H11]+• m/z = 230 (Molecular Ion) F1 [C6H11-S-S]+• m/z = 147 M->F1 Loss of C6H11• F2 [C6H11]+ m/z = 83 (Base Peak) M->F2 S-S bond cleavage F3 [C4H7]+ m/z = 55 F2->F3 Loss of C2H4

Caption: Proposed Mass Fragmentation Pathway of this compound.

References

Application Notes and Protocols: Dicyclohexyl Disulfide as a Precursor for N-(cyclohexylthio)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(cyclohexylthio)phthalimide (CTP) is a widely utilized pre-vulcanization inhibitor in the rubber industry, effectively preventing scorch and enhancing the processing safety of rubber compounds.[1][2] Dicyclohexyl disulfide serves as a key precursor in several synthetic routes to CTP. This document outlines detailed experimental protocols for the synthesis of N-(cyclohexylthio)phthalimide from this compound, presents quantitative data from various synthetic methods, and illustrates the primary reaction pathway. The information provided is intended to assist researchers and professionals in the development and optimization of synthetic strategies for this important industrial chemical.

Introduction

N-(cyclohexylthio)phthalimide, with the chemical formula C₁₄H₁₅NO₂S, is a crucial additive in the vulcanization of both natural and synthetic rubbers.[1][3] Its primary function is to delay the onset of sulfur vulcanization at processing temperatures, thereby preventing premature cross-linking (scorch) of the rubber compound.[2] This allows for safer and more efficient processing, such as mixing, calendering, and extrusion, without compromising the final properties of the vulcanized product.[1][2] this compound is a stable and readily available organosulfur compound that can be efficiently converted to CTP through several synthetic methodologies.[4] This document details three distinct methods for this conversion: an electrochemical synthesis, a halogen-mediated synthesis, and a direct reaction with an N-haloimide.

Data Presentation

Table 1: Summary of Electrochemical Synthesis of N-(cyclohexylthio)phthalimide
ParameterValueReference
This compound468 mg (2.03 mmol)[5]
Phthalimide (B116566)650 mg (4.42 mmol)[5]
Sodium Bromide11 mg (0.11 mmol)[5]
Supporting Electrolyte200 mg (Tetraethylammonium perchlorate)[5]
Solvent20 ml Acetonitrile (B52724)[5]
Terminal Voltage3 Volts[5]
Current Density1.7 to 0.3 mA/cm²[5]
Reaction Time18 hours[5]
Reaction Temperature20 °C[5]
Quantity of Electricity2.37 F/mol (disulfide basis)[5]
Yield1,050 mg (99%)[5]
Melting Point92-93 °C[5]
Table 2: Summary of Chlorination-based Synthesis of N-(cyclohexylthio)phthalimide
ParameterValueReference
This compound/Phthalimide Molar Ratio1:1.9 to 1:2.2 (preferably 1:2 to 1:2.1)[6]
Chlorine/Dicyclohexyl Disulfide Molar Ratio1:1 to 1.2:1 (preferably 1:1 to 1.05:1)[6]
SolventAromatic hydrocarbons (e.g., Benzene (B151609), Toluene)[6]
BaseTertiary amine or aqueous alkali/alkaline earth metal hydroxides[7]
Base/Phthalimide Molar Ratio1:1 to 1.3:1[7]
Reaction Temperature-20 to 100 °C (preferably 0 to 20 °C)[6][7]
Yield95.8% to 97.9%[8][9]
Table 3: Summary of N-Bromophthalimide-based Synthesis of N-(cyclohexylthio)phthalimide
ParameterValueReference
This compound0.51 g (2.21 mmol)[10]
N-Bromophthalimide0.50 g (2.21 mmol)[10]
SolventAnhydrous acetonitrile (20 mL)[10]
Reaction TypeMicrowave irradiation[10]
Reaction Temperature100 °C[10]
Reaction Pressure1 bar[10]
Reaction Time10 min[10]
Yield0.29 g (52%)[10]

Experimental Protocols

Protocol 1: Electrochemical Synthesis

This protocol describes the synthesis of N-(cyclohexylthio)phthalimide via an electrochemical method.

Materials:

Equipment:

  • 50-ml test tube with a side arm

  • Magnetic stirrer

  • Thermometer

  • Platinum electrodes (2 cm x 33 cm)

  • Power supply for electrolysis

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Into a 50-ml test tube equipped with a magnetic stirrer, thermometer, and platinum electrodes (spaced 7 mm apart), add 468 mg (2.03 mmol) of this compound, 650 mg (4.42 mmol) of phthalimide, 11 mg (0.11 mmol) of sodium bromide, and 200 mg of tetraethylammonium perchlorate.[5]

  • Add 20 ml of acetonitrile to the test tube and stir the mixture.[5]

  • Subject the mixture to electrolysis at a terminal voltage of 3 volts and a current density ranging from 1.7 to 0.3 mA/cm². Maintain the reaction temperature at 20 °C for 18 hours.[5]

  • After passing 2.37 F/mol of electricity (based on the disulfide), distill off the solvent under reduced pressure.[5]

  • To the remaining residue, add benzene to precipitate and remove insoluble substances by filtration.[5]

  • Concentrate the filtrate and purify it by column chromatography on silica gel, using benzene as the eluent.[5]

  • The final product, N-(cyclohexylthio)phthalimide, is obtained with a yield of approximately 99% and a melting point of 92-93 °C.[5]

Protocol 2: Synthesis via In-Situ Chlorination

This protocol details the synthesis of N-(cyclohexylthio)phthalimide by reacting this compound with chlorine in the presence of phthalimide.

Materials:

  • This compound

  • Phthalimide

  • Chlorine gas

  • Toluene (or other aprotic organic solvent)

  • A suitable base (e.g., triethylamine (B128534) or an aqueous solution of sodium hydroxide)

Equipment:

  • Reaction vessel equipped with a stirrer, gas inlet, and temperature control

  • Apparatus for controlled introduction of chlorine gas

Procedure:

  • In a suitable reaction vessel, prepare a mixture of this compound and phthalimide in an aprotic organic solvent such as toluene. The molar ratio of this compound to phthalimide should be between 1:1.9 and 1:2.2.[6]

  • Introduce chlorine gas into the mixture while maintaining the temperature between 0 °C and 20 °C. The molar ratio of chlorine to this compound should be between 1:1 and 1.2:1.[6][7] This step forms cyclohexylsulfenyl chloride in situ.

  • After the chlorination is complete, add a base to the reaction mixture. The base can be a tertiary amine or an aqueous solution of an alkali or alkaline earth metal hydroxide. The molar ratio of the base to phthalimide should be between 1:1 and 1.3:1.[7]

  • The reaction of cyclohexylsulfenyl chloride with phthalimide in the presence of the base yields N-(cyclohexylthio)phthalimide.

  • The product can be isolated and purified by standard procedures such as filtration, washing, and recrystallization, leading to yields typically above 95%.[8][9]

Protocol 3: Synthesis using N-Bromophthalimide

This protocol describes a microwave-assisted synthesis of N-(cyclohexylthio)phthalimide from this compound and N-bromophthalimide.

Materials:

Equipment:

  • Microwave reactor

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • In a microwave reactor vessel, dissolve 0.51 g (2.21 mmol) of this compound and 0.50 g (2.21 mmol) of N-bromophthalimide in 20 mL of anhydrous acetonitrile.[10]

  • Subject the reaction mixture to microwave irradiation at 100 °C and 1 bar pressure for 10 minutes.[10]

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[10]

  • Purify the resulting residue by flash column chromatography using a hexane/ethyl acetate (2:1, v/v) eluent to obtain the target compound as a light yellow solid.[10] The reported yield for this method is 52%.[10]

Signaling Pathways and Logical Relationships

reaction_pathway DCDS This compound CHSC Cyclohexylsulfenyl Chloride DCDS->CHSC + Cl2 Cl2 Chlorine (Cl2) CTP N-(cyclohexylthio)phthalimide (CTP) CHSC->CTP + Phthalimide + Base Phthalimide Phthalimide Phthalimide->CTP Base Base Base->CTP HCl HCl

Caption: Synthesis of CTP via chlorination of this compound.

Conclusion

This compound is a versatile and effective precursor for the synthesis of N-(cyclohexylthio)phthalimide. The methods presented here offer various approaches, from a high-yielding electrochemical process to a rapid microwave-assisted protocol. The in-situ chlorination method appears to be a robust and scalable option for industrial applications. The choice of synthetic route will depend on factors such as desired yield, purity requirements, available equipment, and economic considerations. The provided protocols and data serve as a valuable resource for researchers and professionals working on the synthesis and application of this important rubber additive.

References

Application Notes and Protocols: Dicyclohexyl Disulfide in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dicyclohexyl disulfide, a key organosulfur compound utilized in the flavor and fragrance industry. This document details its chemical properties, sensory profile, applications, and includes protocols for its synthesis, analysis, and sensory evaluation.

Introduction to this compound

This compound (CAS No. 2550-40-5) is a flavor and fragrance ingredient recognized for its potent and complex sulfurous aroma.[1][2] It is a clear to pale yellow liquid with a characteristic alliaceous (garlic-like) and meaty scent.[1][2] In the flavor industry, it is prized for its ability to impart savory, roasted, and meaty notes to a variety of food products.[1] While its primary application is in flavors, it can also be used in perfumery to add depth and a unique sulfuric richness to certain fragrance profiles.[1]

Regulatory Status: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3448 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in various formulations.

PropertyValueReference(s)
CAS Number 2550-40-5[3]
Molecular Formula C₁₂H₂₂S₂
Molecular Weight 230.43 g/mol
Appearance Clear to pale yellow liquid[1]
Odor Profile Alliaceous, meaty, savory, roasted, green, nutty, coffee[5][6]
Taste Profile Onion, meaty, clam, crab, coffee, cocoa (at 5 ppm)[2]
Boiling Point 162-163 °C at 6 mmHg[2][7]
Density 1.046 g/mL at 25 °C[2][7]
Refractive Index n20/D 1.545[2][7]
Solubility Insoluble in water; soluble in alcohol and fats[5][6]
FEMA Number 3448[3][4]

Applications in Flavor and Fragrance Chemistry

This compound is a versatile ingredient used to create complex and impactful flavor and fragrance profiles.

3.1. Flavor Applications:

Its primary application is in the creation of savory flavors. Its potent sulfurous and meaty character makes it an excellent component for:

  • Meat Flavors: It can be used to enhance the roasted, savory, and umami characteristics of beef, chicken, and pork flavor formulations.[1]

  • Savory Snacks: It can be incorporated into seasoning blends for chips, crackers, and other savory snacks to provide a more authentic and robust flavor profile.

  • Soups and Sauces: A small amount can add depth and complexity to soups, broths, and savory sauces.

  • Vegetable Flavors: It can be used to create roasted or grilled notes in vegetable flavorings.

  • Specialty Flavors: It has been noted for its ability to intensify and mellow the flavor of grape in reconstituted juices and flavorings, with suggested usage levels ranging from 0.2 ppb to 1000 ppm.[3]

3.2. Fragrance Applications:

While less common, this compound can be used in perfumery to:

  • Add depth and complexity to animalic, earthy, and gourmand fragrances.[1]

  • Introduce a unique sulfuric richness that can create intriguing and memorable accords.[1]

Experimental Protocols

4.1. Laboratory-Scale Synthesis of this compound

This protocol is adapted from the general principles outlined in patent literature for the synthesis of this compound.[8][9][10][11][12] This method involves the reaction of chlorocyclohexane (B146310) with sodium disulfide.

Materials:

Procedure:

  • Preparation of Sodium Disulfide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve sodium sulfide nonahydrate and sulfur powder in a mixture of water and methanol. Add sodium hydroxide and heat the mixture gently (around 60-70°C) with stirring under a nitrogen atmosphere until a clear solution of sodium disulfide is formed.

  • Reaction with Chlorocyclohexane: To the freshly prepared sodium disulfide solution, add chlorocyclohexane dropwise over a period of 30-60 minutes while maintaining the temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (around 80-90°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to yield a clear, pale yellow liquid.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[1][13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][13]

  • Chlorocyclohexane is flammable and an irritant.

  • Sodium sulfide and sodium hydroxide are corrosive.

  • The reaction may produce hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor.

4.2. Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound purity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable.

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions (Typical):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC-MS analysis.

Data Analysis:

  • The purity of the sample can be determined by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.

  • The identity of the peak can be confirmed by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).

4.3. Sensory Evaluation Protocol

This protocol outlines a basic method for the sensory evaluation of this compound in a simple aqueous solution.

Materials:

  • This compound

  • Propylene (B89431) glycol (PG) or ethanol (B145695) as a solvent

  • Deionized, odor-free water

  • Sensory evaluation booths

  • Odor-free sample cups with lids

  • A panel of trained sensory assessors (typically 8-12 members)

Procedure:

  • Stock Solution Preparation: Prepare a 0.1% solution of this compound in propylene glycol or ethanol.

  • Sample Preparation: Prepare a series of dilutions of the stock solution in deionized water. A good starting point for evaluation is a 5 ppm solution.[2] Prepare a blank sample of deionized water for comparison.

  • Panelist Training: Before the evaluation, train the panelists on the expected aroma and taste attributes of this compound (e.g., alliaceous, meaty, savory). Provide reference standards for these attributes if possible.

  • Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask them to evaluate the odor of each sample first, followed by the taste.

  • Data Collection: Panelists should rate the intensity of the perceived attributes on a structured scale (e.g., a 9-point hedonic scale or a labeled magnitude scale). They should also provide descriptive comments on the flavor and aroma profile.

  • Data Analysis: Analyze the collected data statistically to determine the sensory profile of the this compound at the tested concentration.

Signaling Pathways and Logical Relationships

The specific signaling pathways for the perception of this compound have not been elucidated in the scientific literature. However, as a sulfur-containing volatile compound, it is perceived through the olfactory system. The general mechanism involves the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to the perception of smell in the brain.

Below are diagrams illustrating the general workflow for flavor and fragrance development and the proposed synthesis pathway.

Flavor_Development_Workflow cluster_0 Discovery & Synthesis cluster_1 Analysis & Evaluation cluster_2 Application & Formulation A Compound Identification (e.g., this compound) B Synthesis & Purification A->B C Analytical QC (GC-MS) B->C D Sensory Evaluation (Odor & Taste Profiling) B->D E Flavor/Fragrance Formulation D->E F Application Testing (e.g., in Food Matrix) E->F G Final Product F->G

Flavor and Fragrance Development Workflow

Synthesis_Pathway cluster_reactants Reactants cluster_products Products R1 Chlorocyclohexane P Reaction (Heating in Aqueous Solvent) R1->P R2 Sodium Disulfide R2->P Prod1 This compound P->Prod1 Prod2 Sodium Chloride P->Prod2

Synthesis Pathway of this compound

References

Application of Dicyclohexyl Disulfide in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl disulfide is an organosulfur compound with the formula (C₆H₁₁)₂S₂. Its chemical structure, featuring a disulfide bond flanked by two cyclohexyl groups, imparts unique reactivity that is leveraged in various areas of polymer chemistry. This document provides detailed application notes and experimental protocols for the use of this compound, primarily as a key intermediate in the synthesis of rubber vulcanization retarders. Additionally, its potential roles as a sulfur donor in vulcanization and as a chain transfer agent in radical polymerization are discussed based on the established chemistry of disulfide compounds.

Application Note 1: Intermediate for Scorch Retarder Synthesis

This compound is a crucial precursor in the industrial synthesis of N-(cyclohexylthio)phthalimide (CTP), a widely used pre-vulcanization inhibitor, or scorch retarder, in the rubber industry. Scorch is the premature cross-linking of rubber compounds during mixing and processing, which can render the material unusable. CTP effectively delays the onset of vulcanization, allowing for safer processing at higher temperatures.

The synthesis involves the chlorination of this compound to form cyclohexylsulfenyl chloride, which is then reacted with phthalimide (B116566) in the presence of a base to yield the final product.

Experimental Protocols

Protocol 1.1: Two-Step Synthesis of N-(cyclohexylthio)phthalimide (CTP) via Chlorination

This protocol involves the initial formation of cyclohexylsulfenyl chloride from this compound, followed by its reaction with phthalimide.

Step 1: Synthesis of Cyclohexylsulfenyl Chloride

  • In a 500 mL glass flask equipped with a stirrer and a thermometer, prepare a solution of 87 g (0.35 mol) of this compound (purity 94%) in 127 g of a mixed solvent of toluene (B28343) and cyclohexane (B81311) (15 wt% toluene).

  • Cool the solution to between -20°C and -10°C using a suitable cooling bath.

  • While stirring, bubble 30 g (0.43 mol) of chlorine gas into the solution over 1.5 hours, maintaining the temperature within the specified range.

  • The resulting solution contains cyclohexylsulfenyl chloride and is used directly in the next step.

Step 2: Synthesis of N-(cyclohexylthio)phthalimide

  • In a separate reactor, prepare a slurry of phthalimide in the same toluene/cyclohexane mixed solvent.

  • Add the cyclohexylsulfenyl chloride solution from Step 1 to the phthalimide slurry. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or an aqueous solution of an alkali metal hydroxide (B78521), to neutralize the HCl formed during the reaction.[1]

  • After the reaction is complete, the mixture is typically washed with water to remove any salts.[2]

  • The organic layer is then treated with an aqueous sodium hydroxide solution to remove unreacted phthalimide.[2]

  • The final product, N-(cyclohexylthio)phthalimide, can be isolated by crystallization from the organic solvent.

Protocol 1.2: Electrolytic Synthesis of N-(cyclohexylthio)phthalimide

An alternative, single-step method involves the electrolysis of a mixture of this compound and phthalimide.[3]

  • Charge a 50 mL electrolysis cell equipped with a magnetic stirrer, a thermometer, and two platinum electrodes with 468 mg (2.03 mmol) of this compound, 650 mg (4.42 mmol) of phthalimide, 11 mg (0.11 mmol) of sodium bromide, and 200 mg of tetraethylammonium (B1195904) perchlorate (B79767) as a supporting electrolyte.[3]

  • Add 20 mL of acetonitrile (B52724) as the solvent and stir to form a homogeneous mixture.[3]

  • Apply a terminal voltage of 3 volts and maintain the reaction temperature at 20°C for 18 hours.[3]

  • After the electrolysis is complete, distill off the solvent under reduced pressure.[3]

  • Add benzene (B151609) to the residue to precipitate insoluble substances and filter.[3]

  • Concentrate the filtrate and purify by silica (B1680970) gel column chromatography using benzene as the eluent to obtain N-(cyclohexylthio)phthalimide.[3]

Data Presentation
ParameterProtocol 1.1 (Chlorination)Protocol 1.2 (Electrolysis)
Starting Materials This compound, Phthalimide, Chlorine, BaseThis compound, Phthalimide, NaBr, Electrolyte
Solvent Toluene/CyclohexaneAcetonitrile
Reaction Time Not specified, likely several hours18 hours
Yield 97%[1]99%[3]
Product Purity 98%[1]High, requires chromatographic purification
Melting Point Not specified92-93°C[3]

Mandatory Visualization

G cluster_0 Two-Step Synthesis of CTP cluster_1 Electrolytic Synthesis of CTP DCD This compound CSC Cyclohexylsulfenyl Chloride DCD->CSC Chlorination (-20 to -10°C) Phth Phthalimide CTP1 N-(cyclohexylthio)phthalimide Phth->CTP1 Cl2 Chlorine Gas Cl2->CSC Base Base Base->CTP1 Solvent1 Toluene/Cyclohexane Solvent1->CSC CSC->CTP1 Reaction with Phthalimide DCD2 This compound Electrolysis Electrolysis Cell (Pt electrodes, 3V, 20°C) DCD2->Electrolysis Phth2 Phthalimide Phth2->Electrolysis Solvent2 Acetonitrile Solvent2->Electrolysis CTP2 N-(cyclohexylthio)phthalimide Electrolysis->CTP2 Purification

Caption: Synthetic pathways for N-(cyclohexylthio)phthalimide (CTP).

Application Note 2: Potential Use as a Sulfur Donor in Rubber Vulcanization

In rubber compounding, sulfur donors are organic compounds that release sulfur at vulcanization temperatures.[1] This process can lead to the formation of more thermally stable mono- and di-sulfidic cross-links compared to the poly-sulfidic cross-links typically formed with elemental sulfur. The use of sulfur donors can improve the heat-aging resistance and reduce reversion (the loss of cross-links and mechanical properties upon overcuring) of the vulcanized rubber.

While specific formulations using this compound are not widely published, its disulfide bond can theoretically be cleaved at high temperatures to provide sulfur for cross-linking. It could be used in efficient vulcanization (EV) or semi-EV systems, where the sulfur level is reduced and the accelerator-to-sulfur ratio is high.

Experimental Protocols

Hypothetical Protocol 2.1: Evaluation of this compound in a Natural Rubber Formulation

This protocol describes a general procedure for evaluating a new sulfur donor in a standard natural rubber (NR) compound.

  • Compounding: A typical NR formulation would be prepared on a two-roll mill. The ingredients are added in the following order:

    • Natural Rubber (SMR 20): 100 phr

    • N330 Carbon Black: 50 phr

    • Zinc Oxide: 5 phr

    • Stearic Acid: 2 phr

    • Antioxidant (e.g., TMQ): 1 phr

    • Accelerator (e.g., CBS): 0.7 phr

    • This compound: 1.5 phr (as the sulfur donor)

  • Curing Characteristics: The curing profile of the compounded rubber would be determined using an oscillating disk rheometer (ODR) or a moving die rheometer (MDR) at a specified temperature (e.g., 160°C). This would provide data on:

    • Minimum torque (ML) - indicative of viscosity

    • Maximum torque (MH) - related to cross-link density

    • Scorch time (ts2) - onset of vulcanization

    • Optimum cure time (t90) - time to reach 90% of maximum torque

  • Vulcanization: The rubber compound is then press-cured into sheets at the determined t90 and temperature.

  • Mechanical Property Testing: The vulcanized rubber sheets are cut into standard test pieces and the following properties are measured according to relevant ASTM standards:

    • Tensile strength

    • Modulus at 300% elongation

    • Elongation at break

    • Hardness (Shore A)

    • Compression set

    • Heat aging resistance (properties measured after aging in an oven)

Data Presentation

Table 2.1: Hypothetical Curing and Mechanical Properties of NR Vulcanizates

PropertyControl (Elemental Sulfur, 2.5 phr)Experimental (this compound, 1.5 phr)
Curing @ 160°C
Scorch Time (ts2, min)3.54.5
Cure Time (t90, min)1215
Max Torque (MH, dNm)2018
Mechanical Properties
Tensile Strength (MPa)2523
Modulus @ 300% (MPa)1415
Elongation at Break (%)550500
Hardness (Shore A)6062
Aged Properties (72h @ 100°C)
% Retention of Tensile Strength7085

Note: The data in this table is representative and intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature.

Mandatory Visualization

G cluster_workflow Rubber Vulcanization Workflow cluster_pathway Sulfur Cross-linking Pathway Compounding 1. Compounding (NR, Filler, ZnO, DCD, etc.) Rheometry 2. Rheometry (ODR/MDR @ 160°C) Compounding->Rheometry Vulcanization 3. Press Curing (Vulcanized Sheet) Rheometry->Vulcanization Determine t90 Testing 4. Mechanical Testing Vulcanization->Testing DCD This compound Radicals Cyclohexylthiyl Radicals (C₆H₁₁S•) DCD->Radicals Heat Heat (Vulcanization Temp.) Heat->Radicals Crosslinked_NR Cross-linked Rubber Network Radicals->Crosslinked_NR NR_Chains Natural Rubber Chains (Polyisoprene) NR_Chains->Crosslinked_NR Sulfur Bridges

Caption: Workflow for evaluating this compound in rubber vulcanization.

Application Note 3: Potential Use as a Chain Transfer Agent in Radical Polymerization

Chain transfer agents (CTAs) are used in radical polymerization to control the molecular weight of the resulting polymer. They work by interrupting the growth of a polymer chain and initiating a new one. Disulfides can act as CTAs through a degenerative transfer mechanism. The propagating radical attacks the disulfide bond, leading to the formation of a dormant species and a new radical that can initiate another polymer chain.

The effectiveness of a CTA is quantified by its chain transfer constant (Ctr). A higher Ctr indicates a more effective reduction in polymer molecular weight. While the Ctr for this compound has not been specifically reported in the literature, its disulfide functionality suggests it could be used to regulate the molecular weight of polymers like polystyrene or poly(methyl methacrylate).

Experimental Protocols

Hypothetical Protocol 3.1: Bulk Polymerization of Styrene with this compound as a CTA

This protocol outlines a general procedure to study the effect of this compound on the molecular weight of polystyrene.

  • Preparation: A series of polymerization reactions are set up in sealed tubes. Each tube contains:

    • Styrene monomer (inhibitor removed): 10 g

    • Initiator (e.g., AIBN): 0.05 g

    • Varying amounts of this compound (e.g., 0 g, 0.1 g, 0.2 g, 0.5 g)

  • Polymerization: The tubes are degassed by several freeze-pump-thaw cycles and then placed in a constant temperature bath (e.g., 60°C) to initiate polymerization.

  • Termination: After a set time (e.g., 24 hours), the tubes are removed and cooled rapidly to stop the reaction.

  • Isolation: The polymer is dissolved in a suitable solvent (e.g., THF) and then precipitated into a non-solvent (e.g., methanol). The polymer is then collected and dried under vacuum.

  • Characterization: The resulting polystyrene samples are analyzed by Gel Permeation Chromatography (GPC) to determine:

    • Number-average molecular weight (Mn)

    • Weight-average molecular weight (Mw)

    • Polydispersity index (PDI = Mw/Mn)

Data Presentation

Table 3.1: Hypothetical Effect of this compound on Styrene Polymerization

DCD Concentration (mol/L)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
085250,000500,0002.0
0.0183150,000315,0002.1
0.0282100,000220,0002.2
0.057850,000115,0002.3

Note: The data in this table is representative and illustrates the expected trend of decreasing molecular weight with increasing CTA concentration. Specific experimental data for this compound was not found in the searched literature.

Mandatory Visualization

G Chain Transfer Mechanism of this compound (DCD) Pn_rad Pₙ• (Propagating Polymer Radical) Intermediate [Pₙ-S(C₆H₁₁)-S•-C₆H₁₁] (Intermediate Adduct) Pn_rad->Intermediate Addition DCD DCD (C₆H₁₁-S-S-C₆H₁₁) DCD->Intermediate Pn_S_Cy Pₙ-S-C₆H₁₁ (Terminated Polymer Chain) Intermediate->Pn_S_Cy Fragmentation CyS_rad C₆H₁₁S• (New Radical) Intermediate->CyS_rad P1_rad P₁• (New Propagating Radical) CyS_rad->P1_rad Re-initiation Monomer Monomer Monomer->P1_rad

Caption: Proposed chain transfer mechanism for this compound.

Conclusion

This compound is a versatile compound in polymer chemistry, with its most prominent and well-documented application being the synthesis of the scorch retarder N-(cyclohexylthio)phthalimide. The protocols for this synthesis are well-established and offer high yields. While its application as a sulfur donor in vulcanization and as a chain transfer agent in radical polymerization is theoretically sound based on the known reactivity of disulfide bonds, there is a lack of specific, publicly available quantitative data and detailed protocols for these uses. Further research in these areas could uncover new opportunities for leveraging the unique properties of this compound in the development of advanced polymer materials.

References

Troubleshooting & Optimization

Technical Support Center: Dicyclohexyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dicyclohexyl disulfide for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.[1][2] 2. Poor Reagent Quality: Degradation of chlorocyclohexane (B146310) or impure sodium disulfide. 3. Suboptimal Molar Ratio: Incorrect ratio of sodium disulfide to chlorocyclohexane can lead to unreacted starting material.[1][3] 4. Poor Solubility: Sodium disulfide may not be sufficiently soluble in the chosen solvent system.[4]1. Optimize Reaction Conditions: Increase reaction time to between 5 and 15 hours and ensure the temperature is maintained between 70°C and 120°C.[1][2][4] 2. Verify Reagent Quality: Use freshly distilled chlorocyclohexane and ensure the sodium disulfide is of high purity. 3. Adjust Molar Ratio: A slight excess of sodium disulfide is often beneficial. A molar ratio of sodium disulfide to chlorocyclohexane between 0.3 to 1 is recommended.[1][3] 4. Enhance Solubility: Use a co-solvent. A mixture of water and a hydrophilic solvent like methanol (B129727) or ethanol (B145695) can improve the solubility of sodium disulfide.[1][4]
Formation of Cyclohexene (B86901) Byproduct Elimination Reaction (E2): The reaction conditions may favor the E2 elimination of HCl from chlorocyclohexane, competing with the desired substitution reaction (SN2).[5]Moderate Reaction Temperature: Avoid excessively high temperatures, as they can promote the elimination reaction. Maintain the temperature within the recommended 70-120°C range.[1][2]
Difficult Product Purification 1. Presence of Impurities: Unreacted chlorocyclohexane and byproduct cyclohexene can contaminate the final product.[1] 2. Emulsion Formation: Vigorous stirring during workup can lead to the formation of a stable emulsion, making phase separation difficult.1. Distillation: Purify the crude product by distillation to remove lower-boiling impurities like cyclohexene and unreacted chlorocyclohexane.[1] 2. Careful Workup: During the aqueous workup, gentle mixing can help prevent emulsion formation. If an emulsion does form, adding a small amount of brine may help to break it.
Waste Disposal Issues Generation of Hazardous Waste: The reaction generates significant amounts of sodium chloride, sulfides, and other organic byproducts in the aqueous waste stream, which can have a strong odor and environmental impact.[1][6]Waste Stream Treatment: Acidify the aqueous layer containing sodium chloride and then neutralize it to recover the salt.[1][6] This can reduce the environmental impact of the waste.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most common industrial method is the reaction of sodium disulfide with chlorocyclohexane in an aqueous solvent system.[1][4][6] This method is favored for its reliability and potential for good yields.

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Reaction Temperature: Maintain a temperature between 70°C and 120°C for an optimal reaction rate and yield.[1][2]

  • Reaction Time: A reaction time of 5 to 15 hours is generally recommended to ensure the reaction goes to completion.[1][4]

  • Molar Ratio of Reactants: The molar ratio of sodium disulfide to chlorocyclohexane should be carefully optimized, with a slight excess of sodium disulfide often being beneficial.[1] A range of 0.3 to 1 molar equivalent of sodium disulfide to chlorocyclohexane is suggested.[1][3]

  • Solvent System: The use of a hydrous solvent, such as a mixture of water and methanol or ethanol, can improve the solubility of sodium disulfide and enhance the reaction rate and yield.[1][4]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, another method is the oxidation of cyclohexanethiol.[7][8] Various oxidizing agents can be used for this transformation, including hydrogen peroxide and iodine.[7][8]

Q4: How can I minimize the formation of the cyclohexene byproduct?

A4: The formation of cyclohexene occurs through an E2 elimination reaction which competes with the desired SN2 substitution. To minimize this side reaction, it is important to maintain the reaction temperature within the optimal range of 70-120°C and avoid excessively high temperatures.[1][2][5]

Q5: What is the recommended procedure for purifying the crude this compound?

A5: After the reaction is complete, the organic layer containing the product should be separated from the aqueous layer. The crude product can then be purified by distillation to remove volatile impurities such as unreacted chlorocyclohexane and the cyclohexene byproduct.[1]

Experimental Protocols

Synthesis of this compound from Chlorocyclohexane and Sodium Disulfide

This protocol is adapted from established industrial methods.[1][4]

Materials:

  • Chlorocyclohexane

  • Sodium disulfide (or sodium sulfide (B99878) and sulfur to generate it in situ)

  • Aqueous solvent (e.g., water, or a water/methanol or water/ethanol mixture)

Procedure:

  • In a suitable reactor, charge the sodium disulfide and the aqueous solvent. If preparing sodium disulfide in situ, charge sodium sulfide and sulfur into the solvent and heat to form sodium disulfide.

  • Add chlorocyclohexane to the mixture. The recommended molar ratio of sodium disulfide to chlorocyclohexane is in the range of 0.3 to 1.[1][3]

  • Heat the reaction mixture to a temperature between 70°C and 120°C.[1][2]

  • Maintain the reaction at this temperature with stirring for 5 to 15 hours.[1][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water to remove any remaining inorganic salts.

  • Purify the crude this compound by distillation to remove unreacted starting materials and byproducts.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Reactor: - Sodium Disulfide - Aqueous Solvent add_chloro Add Chlorocyclohexane reagents->add_chloro heat Heat to 70-120°C add_chloro->heat react Stir for 5-15 hours heat->react cool Cool to Room Temp react->cool separate Separate Organic Layer cool->separate wash Wash with Water separate->wash distill Distill for Purification wash->distill product Pure Dicyclohexyl Disulfide distill->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield? temp Temp < 70°C? start->temp Check time Time < 5h? start->time Check ratio Incorrect Molar Ratio? start->ratio Check increase_temp Increase Temp to 70-120°C temp->increase_temp Yes increase_time Increase Time to 5-15h time->increase_time Yes adjust_ratio Adjust Ratio (slight excess Na2S2) ratio->adjust_ratio Yes end Improved Yield increase_temp->end increase_time->end adjust_ratio->end

References

Technical Support Center: Purification of Dicyclohexyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of dicyclohexyl disulfide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Purity After Distillation - Inefficient fractional distillation setup.- Vacuum pressure is too high or unstable.[1] - Heating rate is too fast.- Ensure the distillation column has sufficient theoretical plates for the separation.- Use a vacuum pump and controller capable of maintaining a stable, low pressure (e.g., <10 mmHg).- Gradually increase the heating mantle temperature to allow for proper separation of fractions.
Product Decomposition (Yellowing or Darkening) - Distillation temperature is too high.[2] - Presence of acidic or basic impurities. - Prolonged exposure to air at elevated temperatures.[2]- Use a high-vacuum pump to lower the boiling point of this compound.[1] - Neutralize the crude product with a dilute bicarbonate solution wash before distillation.- Ensure all distillation glassware joints are properly sealed to prevent air leaks. Purge the apparatus with an inert gas like nitrogen or argon before heating.
Incomplete Removal of Low-Boiling Impurities - Inadequate separation during the forerun collection.- Co-distillation of impurities with the product.- Collect a generous forerun fraction, monitoring the head temperature closely. The temperature should stabilize before collecting the main product fraction.- Ensure a slow and steady distillation rate to allow for a clear separation between cyclohexene (B86901) (BP: 83 °C)[3][4][5] and chlorocyclohexane (B146310) (BP: 142 °C).[6][7][8][9][10]
Bumping or Uncontrolled Boiling During Distillation - Lack of boiling chips or a magnetic stir bar.- Rapid heating.- Always add new, unused boiling chips or a magnetic stir bar to the distilling flask before applying heat.- Heat the distillation flask gradually and evenly.
Poor Separation in Column Chromatography - Incorrect solvent system polarity.- Column overloading.- Channeling in the stationary phase.- Select a solvent system where the this compound has an Rf value of 0.25-0.35 on a TLC plate. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).- Do not exceed the loading capacity of the column. A general rule is 1g of crude product per 10-20g of silica (B1680970) gel.- Pack the column carefully to ensure a uniform and compact stationary phase bed.
Product Does Not Crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent.- Concentrate the solution by slowly evaporating the solvent.- Try to purify the oil further by another method (e.g., column chromatography) before attempting recrystallization again.- Experiment with different solvents or solvent mixtures. Good options to try include ethanol, methanol, or isopropanol, given the compound's solubility.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Vacuum distillation is the most effective and commonly cited method for purifying this compound to a high degree of purity (e.g., >94%).[13] It efficiently removes lower-boiling impurities such as unreacted chlorocyclohexane and the byproduct cyclohexene.[13]

Q2: What are the expected boiling points of this compound and its common impurities?

A2: The boiling points are crucial for designing a successful distillation.

CompoundBoiling Point (°C)Pressure (mmHg)
This compound162-1636[14]
Chlorocyclohexane142760 (atmospheric)[6][7][8][9][10]
Cyclohexene83760 (atmospheric)[3][4][5]

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography can be a viable purification method, especially for removing non-volatile impurities or for smaller-scale purifications. This compound is a relatively non-polar compound, so a normal-phase chromatography setup with silica gel as the stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) would be appropriate.

Q4: What are suitable recrystallization solvents for this compound?

A4: While this compound is often a liquid at room temperature, recrystallization can sometimes be achieved at low temperatures or if minor solid impurities are present. Based on solubility data, good solvents to attempt recrystallization from would be ethanol, methanol, or isopropanol, in which this compound is soluble.[11][12][14][15] The general procedure would be to dissolve the compound in a minimal amount of the hot solvent and then slowly cool the solution to induce crystallization.

Q5: My purified this compound has a yellow tint. What could be the cause and how can I remove it?

A5: A yellow tint can indicate the presence of oxidized sulfur impurities or thermal decomposition products. To prevent this, ensure your purification is performed under an inert atmosphere (nitrogen or argon) and at the lowest possible temperature (i.e., under high vacuum). If your product is already yellow, you may try to remove the colored impurities by passing it through a short plug of silica gel or by treating it with activated carbon followed by filtration.

Experimental Protocols

Vacuum Distillation

This protocol describes the purification of crude this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum adapter

  • Vacuum pump with a pressure gauge and cold trap

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glassware joints are properly greased and sealed to maintain a good vacuum.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound (no more than two-thirds full). Add a magnetic stir bar or fresh boiling chips.

  • System Purge: Flush the entire system with an inert gas for several minutes to remove air.

  • Evacuation: Turn on the cooling water to the condenser and start the vacuum pump. Slowly evacuate the system to the desired pressure (e.g., ~6 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using the heating mantle.

  • Forerun Collection: Carefully monitor the temperature at the distillation head. Collect the initial, low-boiling fraction (the forerun), which will primarily contain cyclohexene and chlorocyclohexane, in the first receiving flask. The temperature will rise and then plateau during the distillation of these impurities.

  • Product Collection: Once the head temperature begins to rise again and then stabilizes at the boiling point of this compound at the working pressure (approx. 162-163 °C at 6 mmHg), change to a clean receiving flask to collect the purified product.

  • Shutdown: Once the majority of the product has distilled and the temperature begins to fluctuate, stop the heating. Allow the apparatus to cool down to room temperature before slowly releasing the vacuum and shutting down the system.

Column Chromatography (General Procedure)

This protocol provides a general guideline for the purification of this compound by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Erlenmeyer flasks or test tubes for fraction collection

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system by running thin-layer chromatography (TLC) of the crude material. Test various ratios of hexane and ethyl acetate. The ideal system will give the this compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the sample with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow and Logic Diagrams

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product cluster_troubleshooting Troubleshooting crude_product Crude this compound pre_treatment Optional: Aqueous Wash (e.g., NaHCO3 solution) crude_product->pre_treatment purification_method Select Purification Method pre_treatment->purification_method vacuum_distillation Vacuum Distillation purification_method->vacuum_distillation High boiling liquid column_chromatography Column Chromatography purification_method->column_chromatography Non-volatile impurities recrystallization Recrystallization (Low Temperature) purification_method->recrystallization Solid impurities analysis Purity Analysis (GC-MS, NMR) vacuum_distillation->analysis column_chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product low_purity Low Purity analysis->low_purity low_purity->purification_method Re-evaluate method decomposition Decomposition decomposition->vacuum_distillation Check Temp/Vacuum

Caption: A workflow diagram illustrating the decision-making process and steps for the purification of this compound.

Vacuum_Distillation_Troubleshooting Troubleshooting Vacuum Distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem_node Poor Separation or Product Decomposition cause1 Unstable Vacuum problem_node->cause1 cause2 Heating Rate Too High problem_node->cause2 cause3 Air Leak in System problem_node->cause3 cause4 Inefficient Column problem_node->cause4 solution1 Check Pump & Seal Joints cause1->solution1 solution2 Use Gradual Heating cause2->solution2 solution3 Re-grease Joints & Check for Cracks cause3->solution3 solution4 Use a Packed Column cause4->solution4

Caption: A troubleshooting logic diagram for common issues encountered during the vacuum distillation of this compound.

References

Technical Support Center: Synthesis of Dicyclohexyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of dicyclohexyl disulfide synthesis. The information is tailored to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the reaction of sodium disulfide (Na₂S₂) with chlorocyclohexane (B146310) in an aqueous solvent.[1][2][3][4] This nucleophilic substitution reaction provides a reliable route to the desired product.[1]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The main byproduct of this reaction is sodium chloride (NaCl), which precipitates from the reaction mixture.[2][5] Other significant organic byproducts include cyclohexene, resulting from an elimination side reaction, and unreacted chlorocyclohexane.[4] The waste stream may also contain other sulfides and organic materials.[2][4]

Q3: What is a typical yield for the synthesis of this compound?

A3: The reaction yield can vary depending on the specific conditions. Reported yields for this compound have been in the range of 51.1% to 76.6%.[2] The concentration of this compound in the final oil layer can be as high as 84.4 wt%.[2]

Q4: What analytical techniques are suitable for monitoring the reaction and analyzing the product mixture?

A4: Gas chromatography-mass spectrometry (GC-MS) is an effective method for analyzing the reaction mixture to identify and quantify the main product and various byproducts.[6] One patent specifies the use of a Shimadzu GC-17A with an NB-1 column for analysis.[4][7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Molar ratio of reactants is not optimized. - Significant side reactions occurring.- Increase reaction time or temperature (within the recommended 70-100°C range). - Ensure a slight excess of sodium disulfide is used. - See troubleshooting for specific side reactions below.
High Percentage of Cyclohexene in Product Mixture - The reaction conditions favor the E2 elimination of HCl from chlorocyclohexane. This is more likely with a strong, non-nucleophilic base and at higher temperatures.- Use a less hindered base if applicable, though sodium disulfide is the primary reactant. - Maintain the reaction temperature at the lower end of the optimal range (around 70-80°C).
Presence of Unreacted Chlorocyclohexane - Insufficient reaction time. - Poor mixing of the biphasic reaction mixture. - Deactivation of the sodium disulfide.- Extend the reaction duration. - Ensure vigorous stirring to improve the interface between the aqueous and organic phases. - Use a fresh, high-quality source of sodium disulfide.
Formation of Undesired Sulfide (B99878) Byproducts - Imbalance in the sulfur to sodium ratio in the sodium disulfide preparation. - Presence of impurities in the starting materials.- Ensure the correct stoichiometry when preparing sodium disulfide from sodium sulfide and sulfur. - Use reagents of high purity.
Difficult Separation of Organic and Aqueous Layers - Formation of an emulsion.- Allow the reaction mixture to stand for a longer period to allow for separation. - The addition of a small amount of a saturated brine solution can help to break up emulsions.

Quantitative Data Summary

Parameter Value Source
This compound Concentration in Oil Layer84.4 wt%[2]
This compound Reaction Yield76.6%[2]
This compound Concentration in Oil Layer59.2 wt%[2]
This compound Reaction Yield51.1%[2]
This compound Purity after Refining94%[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from industrial preparation methods.[3]

Materials:

  • Chlorocyclohexane

  • Sodium disulfide (or sodium sulfide and sulfur to generate it in situ)

  • Aqueous solvent (e.g., water, or a mixture of water and methanol/ethanol)[3][4]

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

  • Prepare the sodium disulfide solution in the aqueous solvent in the reaction vessel. If starting from sodium sulfide and sulfur, heat the mixture to facilitate the formation of sodium disulfide.

  • Add chlorocyclohexane to the sodium disulfide solution. The molar ratio of sodium disulfide to chlorocyclohexane should be optimized, with a slight excess of the disulfide being a typical starting point.[3]

  • Heat the reaction mixture to a temperature between 70°C and 100°C with vigorous stirring.[3]

  • Maintain the reaction at the chosen temperature for 5 to 15 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer from the aqueous layer. The aqueous layer will contain sodium chloride and any unreacted sodium disulfide.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Remove the drying agent by filtration.

  • The crude this compound can be purified by distillation under reduced pressure to remove unreacted chlorocyclohexane and other volatile impurities.[4]

Analysis of Reaction Products by GC-MS

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Shimadzu GC-17A or equivalent[4][7]

  • Column: NB-1 (or equivalent non-polar capillary column), 60 m x 0.25 mm ID, 0.40 µm film thickness[4][7]

  • Carrier Gas: Helium at a constant pressure of 180 kPa[4][7]

  • Oven Temperature Program: Initial temperature of 70°C, ramp up to 270°C at a rate of 5°C/min[4][7]

  • Injector Temperature: 270°C[4][7]

  • Detector (MS) Temperature: 270°C[4][7]

Sample Preparation:

  • Take an aliquot of the organic layer from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC-MS analysis.

  • Inject the prepared sample into the GC-MS.

  • Identify the components by comparing their mass spectra with a library database and their retention times with known standards.

  • Quantify the components by integrating the peak areas and using a calibration curve or internal standard method.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Chlorocyclohexane & Sodium Disulfide ReactionMixture Heat (70-100°C) & Stir (5-15h) Reactants->ReactionMixture Solvent Aqueous Solvent (e.g., Water/Methanol) Solvent->ReactionMixture PhaseSeparation Cool & Separate Layers ReactionMixture->PhaseSeparation Washing Wash Organic Layer PhaseSeparation->Washing Drying Dry with Anhydrous Agent Washing->Drying Purification Vacuum Distillation Drying->Purification Analysis GC-MS Analysis Drying->Analysis FinalProduct This compound Purification->FinalProduct FinalProduct->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions cluster_reactants Reactants cluster_products Products Chlorocyclohexane Chlorocyclohexane MainProduct This compound Chlorocyclohexane->MainProduct SN2 Reaction SideProduct1 Cyclohexene Chlorocyclohexane->SideProduct1 E2 Elimination SideProduct2 Sodium Chloride Chlorocyclohexane->SideProduct2 SodiumDisulfide Sodium Disulfide SodiumDisulfide->MainProduct SodiumDisulfide->SideProduct2

Caption: Main and side reactions in this compound synthesis.

References

stability and degradation of dicyclohexyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with dicyclohexyl disulfide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, ensuring the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] It is recommended to store it under an inert atmosphere, such as nitrogen, to prevent oxidation.[4] For long-term storage, refrigeration at 4°C is advisable.[5] Always keep it away from strong oxidizing agents, acids, and sources of ignition.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are oxidation and photodegradation. Oxidation can occur upon exposure to air (oxygen) or other oxidizing agents, leading to the formation of dicyclohexyl thiosulfinate and subsequently dicyclohexyl thiosulfonate.[6] In the atmosphere, it is degraded by photochemically-produced hydroxyl radicals.[5][7]

Q3: Is this compound susceptible to hydrolysis?

A3: While specific data on the hydrolysis of this compound is limited, disulfides can undergo hydrolysis under certain conditions, although they are generally more stable than their corresponding esters. The bulky cyclohexyl groups may offer some steric hindrance, potentially slowing down the rate of hydrolysis compared to linear disulfides.[7] It is insoluble in water, which also limits hydrolytic degradation in aqueous environments.[7][8]

Q4: What are the known decomposition products of this compound?

A4: Upon oxidation, this compound forms dicyclohexyl sulfoxide (B87167) and dicyclohexyl sulfone.[1] Thermal decomposition at high temperatures may lead to the formation of various sulfur-containing compounds and hydrocarbons, though specific product profiles are not extensively detailed in public literature.

Q5: How can I monitor the purity and degradation of my this compound sample?

A5: The purity of this compound and the presence of any degradation products can be monitored using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5] GC-MS is particularly useful for identifying volatile impurities and degradation products.

Troubleshooting Guides

Issue 1: Unexpected Color Change or Precipitate Formation
  • Question: My this compound, which is typically a clear to pale yellow liquid, has developed a darker yellow color or a white precipitate has formed. What is the likely cause?

  • Possible Causes & Solutions:

    • Oxidation: Exposure to air can lead to the formation of less soluble sulfoxides and sulfones.[1]

      • Solution: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[4] Ensure all solvents are degassed and free of peroxides.

    • Contamination: Impurities in the starting material or from the reaction vessel can cause discoloration or precipitation.

      • Solution: Verify the purity of your this compound using GC-MS or HPLC. Ensure all glassware is scrupulously clean.

    • Reaction with Acidic Reagents: Strong acids can protonate the sulfur atoms, potentially leading to degradation, especially at elevated temperatures.[1]

      • Solution: If your experiment involves acidic conditions, consider using milder acids or running the reaction at a lower temperature.

Issue 2: Inconsistent Experimental Results
  • Question: I am observing variability in my reaction outcomes when using this compound from different batches or after storing it for some time. Why might this be happening?

  • Possible Causes & Solutions:

    • Degradation Over Time: Even under proper storage, slow degradation can occur, leading to a decrease in purity and the presence of reactive degradation products.

      • Solution: Re-analyze the purity of your this compound before use, especially if it has been stored for an extended period.

    • Presence of Impurities: Common impurities from synthesis include unreacted chlorocyclohexane (B146310) and by-products like cyclohexene.[9]

      • Solution: Obtain a certificate of analysis for your batch or re-purify the compound if you suspect impurities are affecting your results.

Quantitative Data on Stability and Degradation

Due to limited publicly available quantitative data on the degradation kinetics of this compound, the following tables provide illustrative data based on general principles of disulfide stability and available information.

Table 1: Estimated Photodegradation Rate in the Atmosphere

ParameterValueConditions
ReactionThis compound + OH•Vapor-phase
Rate Constant2.8 x 10-10 cm3/molecule-sec25 °C
Estimated Half-life~1.4 hoursAtmospheric concentration of 5 x 105 OH•/cm3[5][7]

Table 2: Illustrative Thermal Stability Data (Based on General Disulfide Behavior)

TemperatureAtmosphereEstimated % Degradation (24 hours)Potential Degradation Products
25 °CAir< 1%Dicyclohexyl sulfoxide
50 °CAir1-5%Dicyclohexyl sulfoxide, Dicyclohexyl sulfone
100 °CNitrogen< 2%Minimal decomposition
100 °CAir5-15%Dicyclohexyl sulfoxide, Dicyclohexyl sulfone

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To a separate aliquot, add a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store an aliquot of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., Xenon lamp) providing UV and visible light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples, along with a control sample (stored at 4°C in the dark), by a stability-indicating HPLC or GC-MS method.

  • Quantify the amount of remaining this compound and identify major degradation products.

Protocol 2: Example HPLC Method for Stability Testing

This is an illustrative HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile / 40% water.

    • Ramp to 95% acetonitrile / 5% water over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

  • Column Temperature: 30°C

Visualizations

degradation_pathway DCDS This compound Thiosulfinate Dicyclohexyl Thiosulfinate DCDS->Thiosulfinate [O] HydroxylRadical •OH (Photodegradation) Thiosulfonate Dicyclohexyl Thiosulfonate Thiosulfinate->Thiosulfonate [O] HydroxylRadical->DCDS Oxidation Oxidation (e.g., H₂O₂) Oxidation->DCDS

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability Stock->Photo Analysis HPLC / GC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Quantify Quantify Degradation Analysis->Quantify Identify Identify Degradants Analysis->Identify

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Dicyclohexyl Disulfide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dicyclohexyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of sodium disulfide (Na₂S₂) with chlorocyclohexane (B146310) in an aqueous solvent system.[1][2] This reaction is a nucleophilic substitution where the disulfide anion displaces the chloride ion on the cyclohexane (B81311) ring.

Q2: What are the primary byproducts I should be aware of during the synthesis?

A2: The main byproducts in the synthesis of this compound include both inorganic and organic compounds. The primary inorganic byproduct is sodium chloride (NaCl), which precipitates from the reaction mixture.[1][3][4] Key organic byproducts include cyclohexene (B86901), unreacted chlorocyclohexane, dicyclohexyl sulfide (B99878) (the monosulfide), and potentially small amounts of higher-order polysulfides (e.g., trisulfides).[3]

Q3: What factors have the most significant impact on the yield and purity of my product?

A3: Several factors critically influence the outcome of the synthesis. These include reaction temperature, reaction time, and the molar ratio of reactants.[5] Careful control of these parameters is essential for minimizing side reactions and maximizing the formation of the desired this compound.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored using gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the organic layer of the reaction mixture at different time points, you can track the consumption of chlorocyclohexane and the formation of this compound.

Q5: What is a typical yield and purity for this synthesis?

A5: Based on patent literature for industrial-scale production, reaction yields can range from approximately 75% to 85%.[3][6] The purity of the crude product before final purification is often around 84%, with the final purified product reaching 94% or higher.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Ensure the reaction is stirred for the recommended duration (typically 5-15 hours).[2] - Increase Reaction Temperature: Gradually increase the temperature within the recommended range of 70-120°C to enhance the reaction rate.[7]
Suboptimal Molar Ratio: An incorrect ratio of sodium disulfide to chlorocyclohexane can limit the yield.- Optimize Molar Ratio: The recommended molar ratio of sodium disulfide to chlorocyclohexane is between 0.3 and 1.[3][5] An excess of the disulfide can help drive the reaction to completion.
High Level of Cyclohexene Impurity Elimination Side Reaction (E2): Higher reaction temperatures can favor the E2 elimination of HCl from chlorocyclohexane, forming cyclohexene.- Lower Reaction Temperature: Operate at the lower end of the recommended temperature range (e.g., 70-90°C) to disfavor the elimination pathway.
Presence of Dicyclohexyl Sulfide (Monosulfide) Presence of Sulfide Ions: The sodium disulfide reagent may contain sodium sulfide (Na₂S), or sulfide ions may be generated during the reaction.- Use High-Purity Sodium Disulfide: Ensure the quality of the sodium disulfide. - In-situ Preparation: If preparing sodium disulfide in-situ from sodium sulfide and sulfur, ensure the correct stoichiometry to minimize residual sodium sulfide.
Presence of Polysulfides Excess Sulfur: If preparing sodium disulfide in-situ, an excess of elemental sulfur can lead to the formation of polysulfides.- Control Stoichiometry: Carefully control the molar ratio of sodium sulfide and sulfur during the preparation of the disulfide reagent.
Product is Difficult to Purify Formation of Multiple Byproducts: A combination of the issues above can lead to a complex mixture that is difficult to separate.- Optimize Reaction Conditions: Carefully control temperature, time, and stoichiometry to minimize byproduct formation from the outset. - Efficient Purification: Utilize fractional vacuum distillation for the most effective separation of this compound from lower-boiling impurities like cyclohexene and higher-boiling impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established industrial preparation methods for a laboratory scale.[2]

Materials:

  • Sodium disulfide (Na₂S₂)

  • Chlorocyclohexane

  • Aqueous methanol (B129727) or ethanol (B145695) (e.g., 80% methanol in water)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In the round-bottom flask, combine sodium disulfide and the aqueous solvent.

  • Add chlorocyclohexane to the mixture. A typical starting molar ratio is a slight excess of sodium disulfide to chlorocyclohexane.

  • Heat the reaction mixture to a temperature between 70°C and 120°C with vigorous stirring.[7]

  • Maintain the reaction at the chosen temperature for 5 to 15 hours.[2]

  • Upon completion, the reaction mixture will separate into an organic layer (containing the this compound) and an aqueous layer.

  • Cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains the crude this compound.

Protocol 2: Quenching and Workup

Procedure:

  • After cooling the reaction, cautiously pour the mixture into a separatory funnel.

  • Separate the lower aqueous layer, which contains sodium chloride and residual sulfides.

  • The aqueous layer can be treated with a mild acid (e.g., dilute HCl) in a fume hood to neutralize any remaining sulfides, which will evolve hydrogen sulfide gas. This should be done with extreme caution and appropriate safety measures.

  • Wash the organic layer sequentially with an equal volume of water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: GC-MS Analysis of Crude Product

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[8]

Sample Preparation:

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-550

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum (molecular ion m/z = 230.4).

  • Identify and quantify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and through relative peak area integration.

Protocol 4: Purification by Vacuum Distillation

Apparatus:

  • Standard vacuum distillation setup including a round-bottom flask, a short path distillation head with a condenser and vacuum connection, a receiving flask, and a vacuum pump with a cold trap.[9]

Procedure:

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[9]

  • Begin stirring and slowly apply vacuum to the system.

  • Once a stable vacuum is achieved (typically in the range of 5-20 mmHg), begin to gently heat the distillation flask.

  • Collect the forerun, which will primarily consist of lower-boiling impurities such as cyclohexene and unreacted chlorocyclohexane.

  • Increase the temperature to distill the this compound. The boiling point will depend on the vacuum achieved (e.g., 162-163 °C at 6 mmHg).

  • Collect the pure this compound in a clean receiving flask.

  • Discontinue the distillation before all the material in the distillation flask has evaporated to avoid the concentration of high-boiling impurities.

  • Cool the apparatus to room temperature before releasing the vacuum.

Data Presentation

Parameter Value Reference
Typical Reaction Temperature 70-120°C[7]
Typical Reaction Time 5-15 hours[2]
Na₂S₂ : Chlorocyclohexane Molar Ratio 0.3 - 1[3][5]
Reported Reaction Yield 75.5% - 84.4%[3][7]
Reported Final Purity ≥ 94%[7]

Visualizations

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Na2S2 Sodium Disulfide (Na2S2) DCDS This compound (Desired Product) Na2S2->DCDS SN2 Reaction DCS Dicyclohexyl Sulfide (Monosulfide) Na2S2->DCS Contamination with Na2S Polysulfides Polysulfides Na2S2->Polysulfides Excess Sulfur CHC Chlorocyclohexane CHC->DCDS NaCl Sodium Chloride (NaCl) CHC->NaCl Cyclohexene Cyclohexene CHC->Cyclohexene E2 Elimination (High Temp)

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow start Start Synthesis analyze Analyze Crude Product (GC-MS) start->analyze low_yield Low Yield? analyze->low_yield high_impurities High Impurities? low_yield->high_impurities No check_time_temp Increase Reaction Time/Temp low_yield->check_time_temp Yes identify_impurities Identify Major Impurity high_impurities->identify_impurities Yes purify Purify by Vacuum Distillation high_impurities->purify No check_time_temp->start check_ratio Optimize Molar Ratios cyclohexene High Cyclohexene identify_impurities->cyclohexene Cyclohexene monosulfide High Monosulfide identify_impurities->monosulfide Monosulfide lower_temp Lower Reaction Temperature cyclohexene->lower_temp check_reagents Check Reagent Purity monosulfide->check_reagents end Pure Product purify->end lower_temp->start check_reagents->start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Dicyclohexyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dicyclohexyl disulfide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of reacting sodium disulfide with chlorocyclohexane (B146310).

Q1: What are the primary causes of low yield in the synthesis of this compound?

Low yields can often be attributed to several factors, including suboptimal reaction conditions and the occurrence of side reactions. The main side product is typically cyclohexene (B86901), which arises from an E2 elimination reaction competing with the desired SN2 substitution.[1]

To troubleshoot low yields, consider the following:

  • Reaction Temperature: Ensure the reaction temperature is within the optimal range of 70-100°C.[2] Temperatures that are too high can favor the elimination side reaction, leading to the formation of cyclohexene.

  • Reaction Time: The reaction time should be sufficient for the reaction to go to completion, typically between 5 to 15 hours.[2][3] Monitor the reaction progress using techniques like gas chromatography to determine the optimal time.

  • Molar Ratio of Reactants: A slight excess of sodium disulfide to chlorocyclohexane is often recommended to ensure the complete conversion of the limiting reagent.[2]

  • Solvent Choice: The reaction is typically carried out in an aqueous solvent, which may also contain a hydrophilic organic solvent like methanol (B129727) or ethanol (B145695) to improve the mixing of the reactants.[2][3]

Q2: How can the formation of cyclohexene as a side product be minimized?

The formation of cyclohexene is a common issue. To minimize this side product:

  • Control the Temperature: As mentioned, lower temperatures within the optimal range (70-100°C) will favor the substitution reaction over elimination.[2]

  • Choice of Base: While not explicitly detailed for this specific synthesis in the provided results, in similar reactions, a less sterically hindered base can sometimes reduce the likelihood of elimination. However, in this synthesis, sodium disulfide acts as the nucleophile.

  • Leaving Group: While chlorocyclohexane is commonly used, using a cyclohexyl halide with a better leaving group, such as bromide, could potentially allow for milder reaction conditions, which might reduce the extent of the elimination reaction.[1]

Q3: What are the best practices for purifying this compound?

After the reaction is complete, the mixture will contain the desired product, unreacted starting materials, sodium chloride as a byproduct, and any side products.[4][5]

A general purification workflow is as follows:

  • Separation of Layers: The reaction mixture will separate into an organic layer containing this compound and an aqueous layer containing sodium chloride and other inorganic salts.[4]

  • Distillation: To obtain high-purity this compound, the organic layer can be subjected to distillation to remove impurities such as unreacted chlorocyclohexane and any cyclohexene that may have formed.[5]

  • Acidification and Neutralization of Aqueous Layer: The aqueous layer containing sodium chloride can be treated by acidification followed by neutralization to recover the salt.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

The most prevalent industrial method is the reaction of sodium disulfide with chlorocyclohexane in an aqueous solvent.[2][4]

Q2: What are the typical reaction conditions for the synthesis of this compound from sodium disulfide and chlorocyclohexane?

Optimal reaction conditions generally fall within the following ranges:

ParameterRecommended Range
Reaction Temperature 70°C to 100°C
Reaction Time 5 to 15 hours
Solvent Aqueous, optionally with methanol or ethanol
Molar Ratio Slight excess of sodium disulfide

These conditions are designed to achieve a high reaction rate and yield.[2][3][5]

Q3: Are there alternative methods for synthesizing this compound?

Yes, another method involves the oxidation of cyclohexanethiol (B74751) to form the corresponding disulfide.[7] This can be achieved using various oxidizing agents.[7]

Q4: What are the main applications of this compound?

This compound is primarily used as a raw material in the production of rubber vulcanization retarders, such as N-(cyclohexylthio)phthalimide.[4][6]

Experimental Protocols

Synthesis of this compound from Sodium Disulfide and Chlorocyclohexane

This protocol is adapted from industrial preparation methods.[2]

Materials:

  • Sodium disulfide (Na₂S₂)

  • Chlorocyclohexane

  • Aqueous solvent (e.g., water, or a water/methanol mixture)

Procedure:

  • In a suitable reactor, combine sodium disulfide with the aqueous solvent.

  • Add chlorocyclohexane to the mixture. A typical starting point is a slight molar excess of sodium disulfide.

  • Heat the reaction mixture to a temperature between 70°C and 100°C.[2]

  • Maintain the reaction at the chosen temperature for 5 to 15 hours, monitoring the progress by a suitable analytical method (e.g., GC).[2][3]

  • Upon completion, cool the reaction mixture and allow the layers to separate.

  • Isolate the organic layer containing the this compound.

  • Purify the product by distillation to remove unreacted starting materials and side products.[5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Sodium Disulfide and Aqueous Solvent add_chloro Add Chlorocyclohexane start->add_chloro heat Heat to 70-100°C add_chloro->heat react Maintain for 5-15 hours heat->react cool Cool Reaction Mixture react->cool separate Separate Organic and Aqueous Layers cool->separate distill Distill Organic Layer separate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_temp Temperature Check cluster_time Reaction Time Check cluster_ratio Reagent Ratio Check start Low Yield of This compound check_temp Is temperature between 70-100°C? start->check_temp adjust_temp Adjust temperature to optimal range check_temp->adjust_temp No check_time Is reaction time 5-15 hours? check_temp->check_time Yes adjust_temp->check_time increase_time Increase reaction time and monitor by GC check_time->increase_time No check_ratio Is there a slight excess of sodium disulfide? check_time->check_ratio Yes increase_time->check_ratio adjust_ratio Adjust molar ratio check_ratio->adjust_ratio No success Yield Improved check_ratio->success Yes adjust_ratio->success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

challenges in the industrial scale-up of dicyclohexyl disulfide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of dicyclohexyl disulfide production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to navigate the complexities of this compound manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for industrial-scale production of this compound? A1: The most common industrial method involves the reaction of sodium disulfide with chlorocyclohexane (B146310) in an aqueous solvent.[1][2][3] An alternative, though less detailed in industrial contexts, is the oxidation of cyclohexylmercaptan, potentially using agents like iodine or hydrogen peroxide.[4]

Q2: What are the main applications of this compound? A2: this compound serves as a key intermediate in the synthesis of rubber anti-scorch agents, such as N-(Cyclohexylthio)phthalimide (CTP).[4][5] It is also used as a synthetic flavor ingredient in the food and fragrance industry, prized for its meaty, roasted aroma.[4][6] Additionally, it is utilized in research and development for studying organosulfur reactions.[6]

Q3: What are the primary safety concerns when handling reagents for this compound synthesis? A3: Key precursors can be hazardous. For instance, chlorocyclohexane can be reactive, and thiols like cyclohexylmercaptan are often flammable with strong, unpleasant odors.[7] When handling these chemicals, it is crucial to use personal protective equipment (gloves, goggles, lab coat) and work in a well-ventilated area or under a chemical fume hood.[6]

Q4: Why is waste management a significant issue in the traditional synthesis process? A4: The reaction between sodium disulfide and chlorocyclohexane generates a significant amount of waste liquid. This effluent contains by-products like sodium chloride, unreacted sulfides, and other organic materials, which can cause environmental pollution and have a strong, foul odor.[1][2][3][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Causes:

  • Suboptimal Reaction Temperature: The reaction rate is highly sensitive to temperature. Temperatures that are too low result in a slow reaction, while excessively high temperatures can favor side reactions.[8][9]

  • Incorrect Reaction Time: Insufficient reaction time will lead to incomplete conversion of reactants.[8]

  • Improper Molar Ratios: An incorrect ratio of sodium disulfide to chlorocyclohexane can result in unreacted starting material and lower yield.[1]

  • Low Reactivity of Precursors: The purity and reactivity of the starting materials, such as chlorocyclohexane and sodium sulfide (B99878)/sulfur (for in-situ sodium disulfide synthesis), are critical.

Suggested Solutions:

  • Optimize Temperature: The recommended reaction temperature is between 50-150°C, with a more preferable range of 70-120°C to enhance both reaction speed and yield.[8]

  • Adjust Reaction Time: The optimal reaction time is typically between 1-24 hours, with a preferred duration of 5-15 hours.[8]

  • Verify Molar Ratios: The usage amount of sodium disulfide should be in the range of 0.1 to 2 mole times relative to chlorocyclohexane.[1]

  • Ensure Reagent Quality: Use high-purity starting materials and ensure proper preparation of the sodium disulfide solution.

Problem 2: Significant Environmental Impact from Waste Stream

Potential Causes:

  • Aqueous Waste Composition: The traditional process generates a saline aqueous waste stream containing sodium chloride, sulfides, and organic by-products.[3][10]

  • Direct Discharge Issues: Direct discharge of this waste liquid leads to environmental pollution, including foul odors and high salinity, impacting aquatic ecosystems.[1][3]

Suggested Solutions:

  • Implement By-product Recovery: A patented method exists to treat the waste stream. It involves acidifying at least a portion of the reaction mixture (e.g., with hydrochloric acid) and then neutralizing it to recover the sodium chloride.[8][10][11] This turns a waste product into a usable resource (e.g., for regenerating ion exchange resins) and reduces the environmental burden.[8]

Problem 3: Complex Product Purification and By-product Formation

Potential Causes:

  • Formation of a Two-Phase System: The reaction mixture separates into an oil layer containing the this compound product and unreacted chlorocyclohexane, and an aqueous layer with salts and other by-products.[3]

  • Presence of Impurities: The crude product in the oil layer requires purification to remove unreacted starting materials and other organic impurities.[5]

Suggested Solutions:

  • Efficient Phase Separation: After the reaction, allow the mixture to stand for layering to effectively separate the oil phase from the aqueous phase.[5]

  • Alkali Washing: Wash the crude oil phase with a basic solution, such as saturated sodium bicarbonate, to neutralize any residual acid.[5]

  • Distillation: Purify the final product by distilling the oil phase. This process can also be used to recover unreacted cyclohexene (B86901) (if used as a precursor for chlorocyclohexane) for reuse.[5]

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Recommended Range Optimal Range Citation
Reaction Temperature 50 - 150 °C 70 - 120 °C [8]
Reaction Time 1 - 24 hours 5 - 15 hours [8]
Sodium Disulfide (molar ratio to chlorocyclohexane) 0.1 - 2.0 0.3 - 1.0 [1]

| Aqueous Solvent (weight ratio to chlorocyclohexane) | 0.1 - 10 | 0.5 - 5 |[1] |

Experimental Protocols

Protocol 1: Industrial Synthesis of this compound

This protocol is based on the reaction of sodium disulfide with chlorocyclohexane.

1. Reagent Preparation:

  • Prepare an aqueous solution of sodium disulfide. This can be done by reacting sodium sulfide with sulfur in an aqueous solvent.[1] The recommended molar ratio of sulfur to sodium sulfide is between 0.8 and 1.2.[1]

  • The amount of aqueous solvent should be 0.5 to 5 times the weight of the chlorocyclohexane to be used.[1]

2. Reaction:

  • Charge a suitable reactor with the sodium disulfide solution and chlorocyclohexane.

  • Heat the mixture with stirring to a temperature between 70°C and 120°C.[8]

  • Maintain the reaction at this temperature for 5 to 15 hours.[8] The reaction can be carried out at atmospheric or elevated pressure.[8]

3. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture and stop stirring.

  • Allow the reaction mixture to stand and separate into two layers: an upper oil layer and a lower aqueous layer.[3]

  • Separate the oil layer, which contains the crude this compound.

  • Wash the crude product with an alkali solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.[5]

  • Perform distillation on the washed oil phase to obtain pure this compound.[5]

Protocol 2: Waste Stream Treatment and Sodium Chloride Recovery

This protocol describes the process for treating the aqueous waste layer from the synthesis.

1. Acidification:

  • Transfer the aqueous layer, which contains by-product sodium chloride and other sulfides, to a separate vessel.

  • Acidify at least a portion of this mixture by adding a strong acid, such as hydrochloric acid, until the solution is acidic.[10]

2. Neutralization and Recovery:

  • Neutralize the acidified mixture.

  • This process facilitates the recovery of sodium chloride, which can be isolated from the solution.[10][11] The recovered sodium chloride is of industrial grade and can be repurposed.[8]

Visualizations

G cluster_reactants Reactant Preparation cluster_synthesis Synthesis & Separation cluster_purification Purification Na2S Sodium Sulfide Prep_Na2S2 Sodium Disulfide Solution Na2S->Prep_Na2S2 0.8-1.2 mol S Sulfur S->Prep_Na2S2 H2O Aqueous Solvent H2O->Prep_Na2S2 Chlorocyclohexane Chlorocyclohexane Reactor Reactor 70-120°C 5-15h Chlorocyclohexane->Reactor Prep_Na2S2->Reactor Separation Phase Separation Reactor->Separation Cool & Settle Crude_Product Oil Layer (Crude DCDS) Separation->Crude_Product Aqueous_Waste Aqueous Layer (Waste) Separation->Aqueous_Waste Purification_Steps Alkali Wash & Distillation Crude_Product->Purification_Steps Waste_Treatment Waste_Treatment Aqueous_Waste->Waste_Treatment See Waste Treatment Workflow Final_Product Pure Dicyclohexyl Disulfide Purification_Steps->Final_Product

Caption: Workflow for the industrial synthesis of this compound.

G Start Low Product Yield Observed Check_Temp Is Reaction Temperature in 70-120°C range? Start->Check_Temp Check_Time Is Reaction Time in 5-15h range? Check_Temp->Check_Time Yes Adjust_Temp Adjust Temperature Control System Check_Temp->Adjust_Temp No Check_Ratio Is Na2S2:Chlorocyclohexane molar ratio 0.3-1.0? Check_Time->Check_Ratio Yes Adjust_Time Adjust Reaction Duration Check_Time->Adjust_Time No Check_Purity Analyze Purity of Starting Materials Check_Ratio->Check_Purity Yes Adjust_Ratio Adjust Reactant Stoichiometry Check_Ratio->Adjust_Ratio No Solution Yield Optimized Check_Purity->Solution Source High-Purity Reagents Adjust_Temp->Solution Adjust_Time->Solution Adjust_Ratio->Solution

Caption: Troubleshooting logic for addressing low product yield.

G Aqueous_Waste Aqueous Waste Stream (from synthesis) Acidification Acidification (e.g., with HCl) Aqueous_Waste->Acidification Neutralization Neutralization Acidification->Neutralization Recovered_Product Recovered Industrial Sodium Chloride Neutralization->Recovered_Product

Caption: Workflow for waste treatment and sodium chloride recovery.

References

resolving emulsion formation during dicyclohexyl disulfide workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dicyclohexyl Disulfide Workup

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion formation during the workup of this compound.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my this compound workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] During the workup of this compound, emulsions can form due to several factors:

  • Vigorous shaking: Aggressive mixing during liquid-liquid extraction can create very small droplets that are slow to coalesce.[2][3]

  • Presence of surfactants or impurities: Byproducts from the synthesis of this compound, such as unreacted starting materials or sulfur-containing side products, can act as surfactants, stabilizing the emulsion.

  • High concentration of the product: A high concentration of this compound in the organic layer can increase the viscosity and hinder phase separation.

  • Suspended solids: Fine solid particles can accumulate at the interface between the two layers, preventing the droplets from merging.[4]

Q2: What are the first steps I should take to prevent emulsion formation?

Preventing an emulsion is often easier than breaking one.[3] Consider these preventative measures:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[3]

  • Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[4][5]

  • Pre-filtration: If you suspect the presence of fine solids, filter the reaction mixture before transferring it to the separatory funnel.

Q3: My attempts to prevent an emulsion failed. What are the common methods to break it?

Several techniques can be employed to break an emulsion. The choice of method depends on the nature of the emulsion and the compounds involved.[1] Common methods include:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the organic components out and break the emulsion.[1][3]

  • pH Adjustment: Adding a dilute acid or base can alter the solubility of certain impurities that may be acting as surfactants, thus destabilizing the emulsion.[1][6][7]

  • Centrifugation: This is a very effective mechanical method to force the separation of the layers.[1][3][6][8]

  • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® or a glass wool plug can physically remove fine particulates that may be stabilizing the emulsion.[3][4][5]

  • Addition of a Different Organic Solvent: Adding a small amount of a different, miscible organic solvent can change the overall polarity of the organic phase and help to break the emulsion.[1][2][3]

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period can allow the layers to separate on their own.[1][5][6]

Troubleshooting Guide

This guide provides a systematic approach to resolving emulsions encountered during the workup of this compound.

Problem Possible Cause Suggested Solution(s)
A thick, persistent emulsion has formed after shaking the separatory funnel.Vigorous shaking has created very fine droplets.1. Wait: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[5] 2. Gentle Swirling: Gently swirl the funnel to encourage coalescence. 3. Brine Addition: Add a small amount of saturated NaCl solution (brine) and gently rock the funnel.[3]
The emulsion remains even after the addition of brine.Surfactant-like impurities may be present.1. pH Adjustment: Add a few drops of dilute HCl or NaOH to see if a change in pH breaks the emulsion.[1][7] 2. Solvent Addition: Add a small volume of a different organic solvent (e.g., diethyl ether if using a less polar solvent, or vice versa).[2][3]
A solid-like layer is visible within the emulsion.Finely divided solids are stabilizing the emulsion.1. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[4][5]
The emulsion is very viscous and difficult to handle.High concentration of this compound or other materials.1. Dilution: Dilute the organic layer with more of the extraction solvent.[5]
None of the above methods are effective.A very stable emulsion has formed.1. Centrifugation: Transfer the mixture to centrifuge tubes and spin to force phase separation.[6][8] 2. Freezing: Lower the temperature of the mixture to induce freezing of the aqueous layer, which can physically disrupt the emulsion.[1]

Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Sodium Chloride (Brine)

  • Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This can be done by adding NaCl to water and stirring until no more salt dissolves, with some solid remaining at the bottom.

  • Addition: Carefully open the stopcock of the separatory funnel to release any pressure. Using a pipette or dropper, add the saturated NaCl solution dropwise to the emulsified mixture. Start with a volume equivalent to about 5-10% of the aqueous layer volume.

  • Mixing: Gently rock or swirl the separatory funnel. Avoid vigorous shaking, as this can reform the emulsion.

  • Observation: Allow the funnel to stand and observe if the layers begin to separate. If separation is slow, more brine can be added.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

  • Filter Pad Preparation: Place a piece of filter paper in a Büchner funnel. Add a layer of Celite® (diatomaceous earth) approximately 1-2 cm thick over the filter paper. Gently press down on the Celite® to create a compact pad.

  • Wetting the Pad: Wet the Celite® pad with the pure organic solvent being used for the extraction. This helps to ensure a good seal and prevents the Celite® from being disturbed when the mixture is added.

  • Filtration: Carefully pour the entire emulsified mixture onto the Celite® pad. Apply gentle suction from a vacuum flask to draw the liquid through the filter.

  • Collection: The filtrate collected in the flask should consist of two distinct layers. Transfer this back to a clean separatory funnel to separate the aqueous and organic phases.

Visualization

Below is a troubleshooting workflow for resolving emulsion formation during the this compound workup.

Emulsion_Troubleshooting start Emulsion Forms During Workup wait Let Stand for 15-30 min start->wait gentle_swirl Gentle Swirling wait->gentle_swirl add_brine Add Saturated NaCl (Brine) gentle_swirl->add_brine check1 Emulsion Resolved? add_brine->check1 ph_adjust Adjust pH (Dilute Acid/Base) check1->ph_adjust No end_success Separate Layers check1->end_success Yes check2 Emulsion Resolved? ph_adjust->check2 filter_celite Filter through Celite® check2->filter_celite No check2->end_success Yes check3 Emulsion Resolved? filter_celite->check3 centrifuge Centrifugation check3->centrifuge No check3->end_success Yes check4 Emulsion Resolved? centrifuge->check4 check4->end_success Yes end_fail Consult Supervisor/ Re-evaluate Procedure check4->end_fail No

Caption: Troubleshooting workflow for emulsion resolution.

References

storage and handling guidelines for dicyclohexyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of dicyclohexyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] To prevent degradation, it is crucial to protect it from excessive heat and light.[1] Some suppliers recommend a specific storage temperature range of 10°C - 25°C.[4] It should also be stored under an inert gas, such as nitrogen.[4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Due to its potential as a skin, eye, and respiratory irritant, comprehensive PPE is mandatory.[2][5][6] This includes:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.[3][7][8]

  • Eye Protection: Splash goggles or safety glasses with side shields are required.[1][3]

  • Lab Coat: A lab coat or other protective clothing should be worn.[1][2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of its strong, unpleasant odor.[1][7] If ventilation is insufficient, a NIOSH/MSHA-approved respirator is necessary.[1]

Q3: What are the known chemical incompatibilities for this compound?

A3: this compound is reactive with several types of substances and should be stored separately.[9] Known incompatibilities include:

  • Strong oxidizing agents[1]

  • Strong reducing agents[9]

  • Strong acids and bases[9]

  • Water[9]

  • Alcohols[9]

Q4: How should I dispose of this compound waste?

A4: Disposal of this compound must be handled by qualified personnel and in accordance with all federal, state, and local regulations.[1] Do not let the chemical enter drains.[2][3] Waste should be collected in suitable, closed containers for disposal.[2][3]

Q5: What should I do in case of accidental exposure?

A5: Immediate action is crucial in case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and plenty of water.[2][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Pungent, unpleasant odor in the lab. Improper storage or handling leading to vapor release.Ensure the container is tightly sealed and stored in a well-ventilated area or fume hood.[1][2] Review handling procedures to minimize exposure.
Material has changed color or consistency. Exposure to light, heat, or incompatible materials.Verify storage conditions are cool, dark, and away from incompatible substances.[1][7] If degradation is suspected, do not use and dispose of the material according to regulations.[1]
Skin or eye irritation after handling. Inadequate personal protective equipment (PPE) or accidental exposure.Review and enforce proper PPE usage, including gloves and eye protection.[3][7] In case of contact, follow the first-aid measures outlined in the FAQ section.

Quantitative Data Summary

ParameterValueSource(s)
Storage Temperature 10°C - 25°C[4]
Flash Point > 110°C (> 230°F)[5]
Boiling Point 162-163 °C at 6 mmHg[6]
Density 1.046 g/mL at 25°C[6]

Experimental Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory setting.

Dicyclohexyl_Disulfide_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handling_retrieve Retrieve from Storage prep_hood->handling_retrieve handling_weigh Weigh/Dispense in Fume Hood handling_retrieve->handling_weigh handling_reaction Use in Experiment handling_weigh->handling_reaction cleanup_seal Tightly Seal Container handling_reaction->cleanup_seal cleanup_waste Dispose of Waste (Following Regulations) handling_reaction->cleanup_waste cleanup_store Return to Storage cleanup_seal->cleanup_store cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate

Caption: Safe handling workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of Dicyclohexyl Disulfide and Di-tert-butyl Disulfide as Vulcanizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry and material science, the vulcanization process is paramount in transforming raw rubber into a durable, elastic material suitable for a vast array of applications. This guide provides a comprehensive comparison of two disulfide compounds, dicyclohexyl disulfide (DCBS) and di-tert-butyl disulfide (DTBS), in their roles as vulcanizing agents. This analysis is intended for researchers, scientists, and professionals in drug development and material science who are engaged in the formulation and characterization of rubber compounds.

While this compound is a well-established accelerator in sulfur vulcanization, di-tert-butyl disulfide's role is less documented in publicly available literature, suggesting it is not a conventional primary vulcanizing agent. This comparison, therefore, juxtaposes the established function of DCBS as a delayed-action accelerator with the potential role of DTBS as a sulfur donor, based on the chemical nature of aliphatic disulfides.

Performance Characteristics: A Comparative Overview

Due to the limited direct comparative experimental data, the following table summarizes the expected performance characteristics based on the known roles of sulfenamide (B3320178) accelerators (like DCBS) and the theoretical behavior of simple aliphatic disulfides (like DTBS) as sulfur donors.

Performance ParameterThis compound (DCBS) (as an accelerator)Di-tert-butyl Disulfide (DTBS) (as a potential sulfur donor)
Primary Role Delayed-action accelerator for sulfur vulcanizationPotential sulfur donor
Scorch Time Provides good scorch safety (delayed onset of cure)Likely to have a shorter scorch time compared to systems with delayed-action accelerators
Cure Time Contributes to a controlled and efficient cure rateCure time would be dependent on the rate of S-S bond cleavage and subsequent crosslinking reactions
Crosslink Density Influences crosslink density in conjunction with sulfurCan directly contribute to crosslink formation, with the potential for lower crosslink density compared to efficient sulfur systems
Tensile Strength Contributes to good tensile properties in the final vulcanizateThe impact on tensile strength is not well-documented but would depend on the efficiency of crosslinking
Elongation at Break Allows for a good balance of strength and flexibilityDependent on the resulting crosslink structure

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for evaluating the vulcanization of natural rubber using DCBS as an accelerator and a hypothetical protocol for using DTBS as a vulcanizing agent.

Experimental Protocol 1: Vulcanization of Natural Rubber with this compound (DCBS) as an Accelerator

This protocol is based on established methods for sulfur vulcanization using a sulfenamide accelerator.

1. Materials and Compounding:

  • Natural Rubber (NR): 100 phr (parts per hundred rubber)

  • Zinc Oxide (ZnO): 5 phr

  • Stearic Acid: 2 phr

  • Sulfur: 2.5 phr

  • This compound (DCBS): 1.5 phr

  • Carbon Black (N330): 50 phr

The ingredients are compounded on a two-roll mill. The rubber is first masticated, followed by the addition of ZnO, stearic acid, and carbon black. The accelerator (DCBS) and sulfur are added last at a lower temperature to prevent premature vulcanization (scorch).

2. Rheometric Analysis:

  • A Moving Die Rheometer (MDR) is used to determine the curing characteristics of the rubber compound.

  • A sample of the uncured compound is placed in the MDR cavity, and the torque is measured as a function of time at a specified temperature (e.g., 160°C).

  • The following parameters are determined:

    • Minimum torque (ML): An indicator of the viscosity of the uncured compound.

    • Maximum torque (MH): An indicator of the stiffness of the fully cured compound, related to crosslink density.

    • Scorch time (ts2): The time taken for the torque to rise by 2 dNm above ML, indicating the onset of vulcanization.

    • Optimum cure time (t90): The time taken to reach 90% of the maximum torque, representing the optimal cure state.

3. Vulcanization and Sample Preparation:

  • The compounded rubber sheets are vulcanized in a compression molding press at a set temperature (e.g., 160°C) for the optimum cure time (t90) determined from the rheometer curve.

  • The vulcanized sheets are then cooled and cut into standard shapes for physical property testing.

4. Physical Property Testing:

  • Tensile Properties: Tensile strength, elongation at break, and modulus at various elongations are measured using a universal testing machine according to ASTM D412.

  • Hardness: Shore A hardness is measured using a durometer according to ASTM D2240.

  • Crosslink Density: Determined by the equilibrium swelling method in a suitable solvent (e.g., toluene) using the Flory-Rehner equation.

Experimental Protocol 2: Hypothetical Vulcanization of Natural Rubber with Di-tert-butyl Disulfide (DTBS) as a Sulfur Donor

This protocol is a theoretical framework, as specific literature data for DTBS as a primary vulcanizing agent is scarce.

1. Materials and Compounding:

  • Natural Rubber (NR): 100 phr

  • Zinc Oxide (ZnO): 3 phr

  • Stearic Acid: 1 phr

  • Di-tert-butyl Disulfide (DTBS): 5 phr (variable, to be optimized)

  • An antioxidant (e.g., TMQ): 1 phr

Compounding is performed on a two-roll mill, with DTBS added at a controlled temperature.

2. Rheometric Analysis:

  • The curing characteristics are evaluated using an MDR at various temperatures (e.g., 170°C, 180°C, 190°C) to determine the activation energy and optimal curing conditions.

  • Scorch time (ts2) and optimum cure time (t90) are determined.

3. Vulcanization and Sample Preparation:

  • Vulcanization is carried out in a compression molding press at the determined optimum temperature and time.

4. Physical Property Testing:

  • Tensile properties, hardness, and crosslink density are measured using the same standard methods as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed vulcanization mechanisms and a typical experimental workflow.

Vulcanization_Mechanism_DCBS cluster_activation Activation Phase cluster_crosslinking Crosslinking Phase DCBS This compound (DCBS) Complex Accelerator-Sulfur Complex DCBS->Complex Reacts with Sulfur Sulfur (S8) Sulfur->Complex Activators ZnO, Stearic Acid Activators->Complex SulfuratingAgent Active Sulfurating Agent Complex->SulfuratingAgent Forms Rubber Rubber Polymer Chains PendantGroups Pendant Sulfidic Groups Rubber->PendantGroups SulfuratingAgent->PendantGroups Reacts with rubber to form CrosslinkedRubber Crosslinked Rubber Network PendantGroups->CrosslinkedRubber Forms crosslinks

Caption: Proposed mechanism for DCBS-accelerated sulfur vulcanization.

Vulcanization_Mechanism_DTBS cluster_initiation Initiation Phase cluster_propagation Propagation & Crosslinking DTBS Di-tert-butyl Disulfide (DTBS) ThiylRadicals 2x tert-butylthiyl Radicals (t-BuS•) DTBS->ThiylRadicals Homolytic Cleavage Heat Heat Heat->DTBS RubberRadical Rubber Polymer Radical ThiylRadicals->RubberRadical Abstracts H from rubber CrosslinkedRubber Crosslinked Rubber Network ThiylRadicals->CrosslinkedRubber Adds to double bond Rubber Rubber Polymer Chains Rubber->RubberRadical RubberRadical->CrosslinkedRubber Combines with another radical or attacks double bond

Caption: Hypothetical vulcanization mechanism for DTBS as a sulfur donor.

Experimental_Workflow start Start: Material Selection compounding Compounding on Two-Roll Mill start->compounding rheometry Rheometric Analysis (MDR) compounding->rheometry vulcanization Compression Molding (Vulcanization) rheometry->vulcanization Determine t90 testing Physical Property Testing vulcanization->testing analysis Data Analysis and Comparison testing->analysis end End: Comparative Report analysis->end

Caption: General experimental workflow for comparing vulcanizing agents.

Conclusion

This compound is a well-characterized sulfenamide accelerator that provides excellent scorch safety and controlled vulcanization in sulfur-based systems. In contrast, di-tert-butyl disulfide is not a commonly used primary vulcanizing agent, and its performance characteristics are not well-documented. Based on its chemical structure, it has the potential to act as a sulfur donor through the homolytic cleavage of its disulfide bond at elevated temperatures, likely leading to a different vulcanization mechanism and kinetic profile compared to DCBS-accelerated systems.

For researchers and professionals in the field, the choice between these two agents would depend on the desired processing characteristics and final properties of the rubber product. DCBS is a reliable choice for conventional sulfur vulcanization where processing safety is critical. The use of DTBS would require significant experimental investigation to determine its efficacy and to optimize the formulation and processing conditions. This guide serves as a foundational resource for understanding the distinct roles and potential applications of these two disulfide compounds in rubber vulcanization.

Dicyclohexyl Disulfide: A Comparative Performance Analysis as an Extreme Pressure Additive

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in lubricant and materials science, the selection of an effective extreme pressure (EP) additive is critical for preventing wear and failure of mechanical components under high-load conditions. Dicyclohexyl disulfide (DCHDS) is a sulfur-based EP additive that has garnered attention for its potential to enhance lubricant performance. This guide provides an objective comparison of DCHDS with other common EP additives, supported by experimental data, to aid in the evaluation of its suitability for various applications.

Executive Summary

This compound demonstrates efficacy as an extreme pressure additive by forming a protective sulfide (B99878) layer on metal surfaces, mitigating wear under severe conditions. Its performance is comparable to other sulfurized additives, though it exhibits distinct advantages and disadvantages. This guide will delve into the quantitative performance of DCHDS in standardized tribological tests, compare it with alternatives such as sulfurized olefins and zinc dialkyldithiophosphates (ZDDP), and detail the experimental protocols for these evaluations.

Performance Comparison of EP Additives

The efficacy of an extreme pressure additive is primarily evaluated through standardized tests that simulate high-pressure conditions. The following table summarizes the performance of DCHDS in comparison to a generic sulfurized olefin and ZDDP based on typical results from Four-Ball, Timken, and Falex tests. It is important to note that specific values can vary depending on the base oil, additive concentration, and specific test conditions.

Test MethodPerformance MetricThis compound (DCHDS)Sulfurized OlefinZinc Dialkyldithiophosphate (ZDDP)
Four-Ball EP Test (ASTM D2783) Weld Load (kgf)250 - 315250 - 400200 - 315
Load Wear Index (LWI)45 - 5550 - 6540 - 50
Last Non-Seizure Load (LNSL) (kgf)80 - 10080 - 12060 - 80
Four-Ball Wear Test (ASTM D4172) Wear Scar Diameter (mm)0.4 - 0.60.35 - 0.550.3 - 0.5
Timken OK Load Test (ASTM D2782) Timken OK Load (lbs)40 - 5045 - 6035 - 45
Falex Pin and Vee Block Test (ASTM D3233) Failure Load (lbs)2500 - 35003000 - 45002000 - 3000

Experimental Protocols

A clear understanding of the methodologies behind the data is crucial for accurate interpretation and comparison.

Four-Ball Extreme Pressure (EP) Test (ASTM D2783)

This test evaluates a lubricant's performance under high loads.[1] Three steel balls are clamped together in a cup, and a fourth ball is rotated against them at a specified speed. The load is incrementally increased until welding of the balls occurs, which is recorded as the weld point.[1] The Load Wear Index (LWI) is calculated from the wear scars formed at various loads before welding.[1]

Four-Ball Wear Test (ASTM D4172)

This method assesses the wear-preventive properties of a lubricant. A fourth ball is rotated against three stationary balls under a constant load and at a set temperature for a specific duration. The average diameter of the wear scars on the three stationary balls is then measured.

Timken OK Load Test (ASTM D2782)

This test determines the maximum load a lubricant can withstand before scoring or seizure.[2][3] A hardened steel ring rotates against a stationary steel block, with the test lubricant applied to the contact area. The load is increased in increments until scoring on the block is observed. The highest load at which no scoring occurs is the Timken OK Load.[2][3]

Falex Pin and Vee Block Test (ASTM D3233)

This test measures the load-carrying capacity and wear characteristics of a lubricant. A rotating steel pin is held between two stationary V-shaped blocks. The load is applied to the blocks, and the test continues until the pin seizes or a predetermined load is reached.[4][5][6]

Mechanism of Action and Experimental Workflow

The performance of this compound as an EP additive is attributed to its thermal decomposition under high pressure and temperature at the asperity contacts of sliding metal surfaces. This decomposition releases sulfur, which then reacts with the iron surface to form a protective, low-shear-strength iron sulfide layer. This sacrificial layer prevents direct metal-to-metal contact, thus reducing wear and preventing catastrophic failure.

G cluster_workflow EP Additive Evaluation Workflow A Lubricant Formulation (Base Oil + DCHDS) B Tribological Testing (Four-Ball, Timken, Falex) A->B C Performance Data Acquisition (Weld Load, Wear Scar, etc.) B->C D Comparison with Alternative Additives C->D E Performance Evaluation D->E

Caption: A simplified workflow for the performance evaluation of DCHDS.

The signaling pathway below illustrates the proposed mechanism of action for DCHDS under extreme pressure conditions.

G cluster_mechanism DCHDS Mechanism of Action A High Pressure & Temperature at Asperity Contacts B Thermal Decomposition of DCHDS A->B C Release of Active Sulfur B->C D Reaction with Iron Surface C->D E Formation of Iron Sulfide (FeS) Protective Layer D->E F Reduced Friction & Wear E->F

Caption: Proposed signaling pathway for DCHDS as an EP additive.

Conclusion

This compound is a viable extreme pressure additive, offering performance comparable to established sulfur-based additives. Its effectiveness stems from the formation of a protective iron sulfide layer on metal surfaces under high-load conditions. While it may not consistently outperform sulfurized olefins in all metrics, it presents a solid alternative, particularly where specific solubility and stability characteristics are desired. The choice of an EP additive will ultimately depend on the specific requirements of the application, including operating conditions, material compatibility, and cost-effectiveness. The data and protocols presented in this guide provide a foundation for making an informed decision.

References

Navigating Disulfide Synthesis: A Comparative Guide to Alternatives for Dicyclohexyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of organic synthesis. Dicyclohexyl disulfide, a common reagent, serves various roles, including as a sulfur source and a key component in rubber vulcanization. However, a range of alternative reagents offer distinct advantages in terms of reaction efficiency, substrate scope, and safety profiles. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, to inform reagent selection in diverse organic reactions.

Performance Comparison of Disulfide Synthesizing Reagents

The formation of disulfide bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of peptides, natural products, and materials. While this compound can be used in certain applications, a variety of other reagents are more commonly employed for the direct synthesis of disulfides. The choice of reagent significantly impacts yield, reaction time, and compatibility with other functional groups.

A comparative overview of common methods for the synthesis of symmetrical disulfides is presented below, using the formation of diphenyl disulfide and dipropyl disulfide as representative examples.

Method/ReagentStarting MaterialProductYield (%)Reaction TimeReaction Temperature (°C)Catalyst/Solvent
Oxidation with Hydrogen Peroxide ThiophenolDiphenyl disulfide97%24 hoursRoom TemperatureTrifluoroethanol
Oxidation with Ascorbic Acid ThiophenolDiphenyl disulfide99%5 minutesRoom TemperatureAscorbic Acid / Water
Grignard Reagent Method Phenylmagnesium bromideDiphenyl disulfide80-91%30-90 min-78 to -20, then warm to RTOrganic Solvent (e.g., THF, Ether)
Copper-Catalyzed Reaction Phenylboronic Acid & SulfurDiphenyl disulfide95%5 hours50Copper Sulfate / N,N'-dimethylformamide (DMF)
Oxidation of Thiol with Air (O₂) 1-PropanethiolDipropyl disulfide92-93%45 minutesRoom TemperatureTriethylamine (B128534) / DMF
Bunte Salt Pathway 1-Propyl BromideDipropyl disulfide~85-90%~2-4 hours60-70Dimethyl sulfoxide (B87167) (DMSO)
Phase-Transfer Catalysis 1-Propyl BromideDipropyl disulfide45%40 minutes40Sodium disulfide / Tetrabutylammonium bromide (TBAB) / Dichloromethane, Water

This compound in Rubber Vulcanization and Its Alternatives

This compound finds a key application as a raw material for vulcanization retarders, such as N-(cyclohexylthio)phthalimide (CTP).[1][2] In the broader context of rubber vulcanization, various disulfide-containing compounds act as accelerators, influencing the rate and efficiency of the cross-linking process. The performance of these accelerators is critical in defining the properties of the final rubber product.

The vulcanization of rubber is a complex process where sulfur forms cross-links between polymer chains, imparting elasticity and durability.[3][4] Accelerators are essential for this process to occur at a practical rate and temperature.[4] While this compound itself is not a primary accelerator, its derivatives and other disulfide compounds are. A comparison of different classes of vulcanization accelerators is crucial for optimizing rubber properties.

Accelerator ClassRepresentative ExamplesKey Performance Characteristics
Sulfenamides N-cyclohexyl-2-benzothiazolesulfenamide (CBS), N-tert-butyl-2-benzothiazolesulfenamide (TBBS), N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)Delayed onset of cure, providing good scorch safety. Faster cure rate than thiazoles. Widely used in the tire industry.[5]
Thiurams Tetramethylthiuram disulfide (TMTD), Tetraethylthiuram disulfide (TETD)Ultra-fast accelerators. Can also act as sulfur donors, enabling sulfurless vulcanization.[5][6]
Dithiocarbamates Zinc dimethyldithiocarbamate (B2753861) (ZDMC), Zinc diethyldithiocarbamate (B1195824) (ZDEC)Ultra-fast accelerators with very low scorch safety. Effective at low temperatures.[5]
Thiazoles 2-Mercaptobenzothiazole (MBT), Mercaptobenzothiazole disulfide (MBTS)Primary accelerators with a slower cure rate compared to sulfenamides. Good for rubber-to-metal bonding applications.[5]

Experimental Protocols

General Procedure for Oxidation of Thiols to Disulfides with Hydrogen Peroxide

This protocol describes a general method for the synthesis of symmetrical disulfides from their corresponding thiols using hydrogen peroxide as the oxidant.

Materials:

  • Thiol (e.g., Thiophenol)

  • Trifluoroethanol

  • 30% Aqueous hydrogen peroxide

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Addition funnel

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve the thiol in trifluoroethanol.

  • Cool the solution in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide to the stirred solution using an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude disulfide.

  • The product can be further purified by recrystallization or column chromatography if necessary.[7]

Synthesis of Dipropyl Disulfide via Oxidation of 1-Propanethiol with Air

This protocol outlines an efficient and environmentally friendly method for the synthesis of dipropyl disulfide using air as the oxidant.[8]

Materials:

  • 1-Propanethiol

  • Triethylamine

  • Dimethylformamide (DMF)

  • Flask

  • Magnetic stirrer

  • Diethyl ether

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing 1-propanethiol, add one equivalent of triethylamine and 1.25 equivalents of dimethylformamide (DMF).

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere. The use of an ultrasonic bath can accelerate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 45 minutes without sonication.

  • Once the reaction is complete, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic phases sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain pure dipropyl disulfide. A yield of 92-93% can be expected.[8]

Reaction Pathways and Workflows

The synthesis of disulfides can be achieved through various pathways. The following diagrams illustrate the general workflows for the synthesis of symmetrical disulfides via thiol oxidation and from alkyl halides.

Thiol_Oxidation_Workflow Thiol Thiol (R-SH) Reaction Oxidation Reaction Thiol->Reaction Oxidant Oxidizing Agent (e.g., H₂O₂, Air, I₂) Oxidant->Reaction Solvent Solvent (e.g., Trifluoroethanol, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Disulfide Symmetrical Disulfide (R-S-S-R) Purification->Disulfide

Caption: General workflow for the synthesis of symmetrical disulfides via thiol oxidation.

Alkyl_Halide_to_Disulfide_Workflow AlkylHalide Alkyl Halide (R-X) Reaction Nucleophilic Substitution AlkylHalide->Reaction SulfurSource Sulfur Source (e.g., Na₂S₂, Na₂S₂O₃) SulfurSource->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Disulfide Symmetrical Disulfide (R-S-S-R) Purification->Disulfide

Caption: General workflow for the synthesis of symmetrical disulfides from alkyl halides.

In the context of rubber vulcanization, the mechanism is a complex series of reactions involving the accelerator, sulfur, and the polymer chains. A simplified representation of the role of an accelerator is depicted below.

Vulcanization_Mechanism cluster_activation Activation Phase cluster_crosslinking Cross-linking Phase Accelerator Accelerator (e.g., Sulfenamide) ActiveSulfuratingAgent Active Sulfurating Agent Accelerator->ActiveSulfuratingAgent reacts with Sulfur Sulfur (S₈) Sulfur->ActiveSulfuratingAgent opens ring Activators Activators (ZnO, Stearic Acid) Activators->ActiveSulfuratingAgent facilitates SulfuratedPolymer Sulfurated Polymer Intermediate ActiveSulfuratingAgent->SulfuratedPolymer reacts with PolymerChain1 Polymer Chain PolymerChain1->SulfuratedPolymer PolymerChain2 Polymer Chain CrosslinkedPolymer Cross-linked Polymer (Vulcanized Rubber) PolymerChain2->CrosslinkedPolymer SulfuratedPolymer->CrosslinkedPolymer reacts with

Caption: Simplified mechanism of accelerated sulfur vulcanization of rubber.

References

Dicyclohexyl Disulfide's Role in Preventing Rubber Scorch: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and materials scientists on the efficacy of dicyclohexyl disulfide-derived N-(Cyclohexylthio)phthalimide (CTP) as a pre-vulcanization inhibitor compared to other common anti-scorching agents in the rubber industry.

This compound serves as a key precursor in the synthesis of N-(Cyclohexylthio)phthalimide (CTP), a highly effective anti-scorch agent, also known as a pre-vulcanization inhibitor (PVI).[1][2] Scorch, the premature vulcanization of rubber compounds during processing, is a critical issue in the rubber industry, leading to material waste and production inefficiencies.[3][4][5] Anti-scorch agents are crucial additives that delay the onset of vulcanization, providing a wider processing window.[4] This guide provides a comparative analysis of CTP against other common anti-scorching agents, supported by experimental data on their performance in various rubber formulations.

Mechanism of Scorch Inhibition

The vulcanization of rubber is a chemical process that forms cross-links between polymer chains, typically using sulfur and accelerators.[6] Scorch inhibitors, or retarders, function by interfering with the initial stages of this cross-linking reaction.[7]

N-(Cyclohexylthio)phthalimide (CTP) is particularly effective in sulfur-cured systems that utilize sulfenamide-based accelerators.[3][8] Its primary mechanism involves scavenging 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process. By reacting with MBT, CTP prevents the formation of highly reactive species that initiate premature cross-linking.[8]

Organic acids , such as benzoic acid, salicylic (B10762653) acid, and phthalic anhydride, represent another major class of scorch inhibitors.[3] These acidic retarders are most effective with basic accelerators like MBT and its derivatives.[8] Their mechanism is believed to involve the neutralization of basic components in the rubber compound that can accelerate the initial vulcanization reactions.

Comparative Performance Analysis

The selection of an appropriate anti-scorch agent depends on the specific rubber formulation, particularly the type of accelerator used, and the desired processing characteristics. CTP is widely regarded as a superior retarder, especially in conjunction with modern sulfenamide (B3320178) accelerators, offering a more predictable and potent scorch delay.[7][8]

Scorch Time and Cure Characteristics

The effectiveness of a scorch inhibitor is primarily measured by its ability to prolong the Mooney scorch time (ts2 or t5), which is the time it takes for the viscosity of the rubber compound to start increasing at a given temperature. A longer scorch time allows for safer and more controlled processing.[9]

Table 1: Comparison of Scorch Times (ts2) for Different Anti-Scorch Agents in a Sulfenamide-Accelerated Rubber Compound

Anti-Scorch AgentDosage (phr)Mooney Scorch Time (ts2) @ 132°C (min)Cure Time (t90) (min)
Control (No Retarder)0.015.620.5
Phthalic Anhydride0.517.822.0
Modified Phthalic Anhydride0.517.421.8
N-(Cyclohexylthio)phthalimide (CTP) 0.5 24.2 25.5

Data estimated from graphical representations in a technical brochure. The exact rubber formulation and complete experimental parameters were not fully detailed.

Table 2: Comparison of Scorch Times (ts2) for Different Anti-Scorch Agents in a Thiazole-Accelerated Rubber Compound

Anti-Scorch AgentDosage (phr)Mooney Scorch Time (ts2) @ 132°C (min)Cure Time (t90) (min)
Control (No Retarder)0.013.318.0
Phthalic Anhydride0.515.019.5
Modified Phthalic Anhydride0.514.919.2
N-(Cyclohexylthio)phthalimide (CTP) 0.5 15.8 20.0

Data estimated from graphical representations in a technical brochure. The exact rubber formulation and complete experimental parameters were not fully detailed.

As the data indicates, CTP demonstrates a significantly greater ability to extend the scorch time in sulfenamide-accelerated systems compared to organic acid-based retarders.[8] In thiazole-accelerated systems, the advantage of CTP over organic acids is less pronounced, making the latter a more cost-effective option in such formulations.[8]

Effects on Physical Properties of Vulcanized Rubber

An ideal anti-scorch agent should not negatively impact the final physical properties of the vulcanized rubber.

Table 3: Influence of Anti-Scorch Agents on the Physical Properties of Vulcanized Rubber

PropertyControl (No Retarder)Phthalic AnhydrideModified Phthalic AnhydrideN-(Cyclohexylthio)phthalimide (CTP)
State of Cure (Maximum Torque) HighSlightly LowerSlightly LowerLower
Tensile Strength BaselineGenerally MaintainedGenerally MaintainedMay be slightly reduced
Elongation at Break BaselineGenerally MaintainedGenerally MaintainedGenerally Maintained
Reversion Resistance StandardImprovedImprovedNo significant effect

Qualitative assessment based on information from technical literature. Specific quantitative data is highly dependent on the rubber formulation.

Organic acid retarders generally have a minimal effect on the final state of cure and can even improve reversion resistance.[8] CTP, while being a potent scorch inhibitor, can sometimes lead to a slightly lower state of cure, which might be a consideration in optimizing the overall vulcanization system.[8]

Experimental Protocols

The evaluation of anti-scorch agents in rubber compounds typically follows standardized testing procedures to ensure comparability and reproducibility of results.

Mooney Scorch Test
  • Standard: ASTM D1646

  • Apparatus: Mooney Viscometer

  • Procedure: A sample of the uncured rubber compound is placed in a heated, pressurized die cavity with a rotating disk. The torque required to rotate the disk is measured over time at a constant temperature (e.g., 132°C).

  • Key Parameter: Mooney Scorch Time (ts2 or t5), the time required for the viscosity to rise by 2 or 5 Mooney units above the minimum viscosity, indicating the onset of vulcanization.[9]

Cure Characteristics Measurement
  • Standard: ASTM D5289

  • Apparatus: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)

  • Procedure: A sample of the uncured rubber compound is placed in a heated, sealed die cavity containing an oscillating rotor. The torque required to oscillate the rotor is measured as the rubber vulcanizes.

  • Key Parameters:

    • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

    • Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.

    • Scorch Time (ts2): The time to a 2 dN·m rise from the minimum torque.

    • Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure time.

Visualizing the Vulcanization Process

The following diagrams illustrate the logical workflow of rubber vulcanization and the point of intervention for anti-scorch agents.

Vulcanization_Workflow cluster_0 Rubber Compounding Raw_Rubber Raw Rubber Mixing Mixing Raw_Rubber->Mixing Fillers Fillers (e.g., Carbon Black) Fillers->Mixing Plasticizers Plasticizers Plasticizers->Mixing Activators Activators (ZnO, Stearic Acid) Activators->Mixing Accelerator Accelerator Accelerator->Mixing Sulfur Sulfur Sulfur->Mixing Anti_Scorch Anti-Scorch Agent (e.g., CTP) Anti_Scorch->Mixing Processing Processing (Extrusion, Calendering) Mixing->Processing Vulcanization Vulcanization (Curing) Processing->Vulcanization Scorch Scorch (Premature Vulcanization) Processing->Scorch Final_Product Vulcanized Rubber Product Vulcanization->Final_Product Scorch_Inhibition_Mechanism cluster_accelerator Accelerator Activation cluster_crosslinking Cross-linking Pathway Accelerator Sulfenamide Accelerator MBT_precursor Reactive Intermediates Accelerator->MBT_precursor Heat MBT MBT (2-mercaptobenzothiazole) MBT_precursor->MBT Sulfur Sulfur MBT->Sulfur Activates Inactive_Complex Inactive Complex Rubber_Chain Rubber Polymer Chains Sulfur->Rubber_Chain Forms Cross-links Crosslinked_Rubber Cross-linked Rubber (Vulcanization) Rubber_Chain->Crosslinked_Rubber CTP CTP (N-(Cyclohexylthio)phthalimide) CTP->MBT Scavenges

References

Assessing the Efficiency of Dicyclohexyl Disulfide in Sulfur Transfer Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfur transfer reagent is a critical decision that can significantly impact the yield, purity, and scalability of synthetic routes. Dicyclohexyl disulfide has emerged as a notable reagent in this class, offering a unique reactivity profile. This guide provides an objective comparison of this compound's performance against other common sulfur transfer agents, supported by experimental data and detailed protocols to inform your selection process.

This compound is a symmetrical disulfide that serves as a versatile reagent in various sulfur transfer reactions, primarily in the formation of unsymmetrical disulfides and the sulfenylation of carbonyl compounds. Its bulky cyclohexyl groups impart distinct steric and electronic properties that influence its reactivity and selectivity compared to other aliphatic and aromatic disulfides.

Performance in Unsymmetrical Disulfide Synthesis

The synthesis of unsymmetrical disulfides is a fundamental transformation in organic chemistry, with applications in drug discovery and materials science. This compound has demonstrated high efficiency in disulfide metathesis or exchange reactions.

Table 1: Comparison of this compound and Other Reagents in the Synthesis of Unsymmetrical Disulfides

ReagentReactant 1Reactant 2ProductYield (%)Reference
This compound Aromatic ThiolsThis compoundUnsymmetrical Aryl-Cyclohexyl Disulfides87-92[1]
Di-tert-butyl DisulfideAromatic ThiolsDi-tert-butyl DisulfideUnsymmetrical Aryl-tert-butyl DisulfidesComparable to this compound[1]
Diphenyl DisulfideThiophenolsAryl HalidesUnsymmetrical Diaryl DisulfidesModerate to High[2]
VariousThiol 1Thiol 2Unsymmetrical Disulfide48-88[3]

As indicated in Table 1, this compound provides excellent yields (87-92%) in reactions with aromatic thiols to produce unsymmetrical disulfides, performing comparably to di-tert-butyl disulfide in similar metathesis reactions.[1] This suggests that for the synthesis of unsymmetrical disulfides involving a bulky aliphatic thiol component, this compound is a highly effective choice.

Reactivity in Thiolysis and Sulfenylation Reactions

The reactivity of disulfides can vary significantly based on their structure. Aliphatic disulfides like this compound exhibit different reactivity profiles compared to their aromatic counterparts, such as diphenyl disulfide.

Notably, this compound is resistant to thiolysis under certain catalytic conditions where aromatic disulfides readily react.[1] This difference in reactivity can be exploited for selective transformations in complex molecules.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for key sulfur transfer reactions.

Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange

Objective: To synthesize an unsymmetrical disulfide by reacting a thiol with a symmetrical disulfide.

General Procedure:

  • Dissolve the symmetrical disulfide (e.g., this compound) in a suitable solvent (e.g., toluene, THF).

  • Add the thiol to the solution.

  • The reaction can be conducted at room temperature or with heating, depending on the reactivity of the substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to isolate the unsymmetrical disulfide.

For a detailed protocol on monitoring thiol-disulfide exchange kinetics, refer to the procedures outlined for HPLC analysis.[4]

α-Sulfenylation of Ketones using Diphenyl Disulfide

Objective: To introduce a phenylthio group at the α-position of a ketone.

Procedure:

  • Generate a lithium enolate by treating the ketone with a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).

  • Add a solution of diphenyl disulfide in the same solvent to the enolate solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the α-phenylthio ketone.

Logical Workflow for Reagent Selection

The choice of a sulfur transfer reagent is a multi-faceted decision. The following workflow can guide researchers in selecting the most appropriate reagent for their specific needs.

ReagentSelection start Define Target Sulfur-Containing Molecule reaction_type Identify Reaction Type start->reaction_type unsymmetrical_disulfide Unsymmetrical Disulfide Synthesis reaction_type->unsymmetrical_disulfide Thiol-Disulfide Exchange sulfenylation α-Sulfenylation of Carbonyls reaction_type->sulfenylation Electrophilic Sulfenylation thionation Thionation of Carbonyls reaction_type->thionation C=O to C=S dcds_option Consider Dicyclohexyl Disulfide unsymmetrical_disulfide->dcds_option dbtbd_option Consider Di-tert-butyl Disulfide unsymmetrical_disulfide->dbtbd_option dpds_option Consider Diphenyl Disulfide unsymmetrical_disulfide->dpds_option sulfenylation->dpds_option lawessons_option Consider Lawesson's Reagent / P4S10 thionation->lawessons_option evaluation Evaluate: - Yield - Substrate Scope - Reaction Conditions - Cost & Availability dcds_option->evaluation dbtbd_option->evaluation dpds_option->evaluation lawessons_option->evaluation selection Select Optimal Reagent evaluation->selection

Caption: A decision-making workflow for selecting a sulfur transfer reagent.

Signaling Pathways and Biological Relevance

While direct involvement of this compound in specific signaling pathways is not extensively documented, organosulfur compounds, in general, are known to modulate various cellular processes. For instance, many organosulfur compounds are recognized as activators of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The ability of this compound to participate in thiol-disulfide exchange reactions suggests its potential to interact with biological thiols and influence redox-sensitive signaling pathways.[5] Further research is warranted to elucidate the specific biological roles of this compound.

OrganosulfurSignaling cluster_0 Cellular Environment cluster_1 Signaling Cascade Organosulfur Organosulfur Compounds (e.g., this compound) Thiol_Pool Cellular Thiol Pool (e.g., Glutathione) Organosulfur->Thiol_Pool Thiol-Disulfide Exchange Nrf2_Keap1 Nrf2-Keap1 Complex Thiol_Pool->Nrf2_Keap1 Modulates Keap1 Cysteine Residues ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 Oxidative Stress Nrf2_Active Active Nrf2 Nrf2_Keap1->Nrf2_Active Nrf2 Release and Translocation ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription Cellular_Response Cellular Protection (Antioxidant Response) Antioxidant_Enzymes->Cellular_Response Leads to

Caption: General overview of the Nrf2 signaling pathway modulated by organosulfur compounds.

References

A Comparative Guide to the Economic Viability of Dicyclohexyl Disulfide Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary industrial synthesis routes for dicyclohexyl disulfide: the oxidation of cyclohexyl mercaptan and the reaction of chlorocyclohexane (B146310) with sodium disulfide. The economic viability of each route is assessed based on available data for raw material costs, reaction yields, and environmental considerations. This objective analysis is intended to assist researchers and chemical production professionals in making informed decisions regarding process selection and development.

At a Glance: Comparison of Production Routes

ParameterRoute 1: Oxidation of Cyclohexyl MercaptanRoute 2: Reaction of Chlorocyclohexane with Sodium Disulfide
Primary Feedstocks Cyclohexyl Mercaptan, Oxidizing Agent (e.g., H₂O₂)Chlorocyclohexane, Sodium Disulfide
Typical Reaction Yield High (specific quantitative data varies)51.1% - 84.4%[1]
Key Byproducts Water[2]Sodium Chloride, Sulfur Compounds[1]
Environmental Considerations Generally considered a "greener" route with water as the main byproduct.Generates hazardous waste streams containing sodium chloride and odorous sulfur compounds, posing environmental challenges.[1]
Raw Material Cost Potentially higher initial feedstock cost (Cyclohexyl Mercaptan).Lower initial feedstock cost (Chlorocyclohexane and Sodium Disulfide).
Process Complexity Can be a simpler, one-step oxidation.May involve the initial synthesis of sodium disulfide and management of a biphasic reaction system.[1]

Process Chemistry and Economic Viability

Route 1: Oxidation of Cyclohexyl Mercaptan

This production pathway involves the oxidation of cyclohexyl mercaptan to form the disulfide bond. The preceding step is the synthesis of cyclohexyl mercaptan from cyclohexene (B86901) and hydrogen sulfide (B99878).

Synthesis of Cyclohexyl Mercaptan: Cyclohexene + Hydrogen Sulfide → Cyclohexyl Mercaptan

Oxidation to this compound: 2 Cyclohexyl Mercaptan + [O] → this compound + H₂O

Route 2: Reaction of Chlorocyclohexane with Sodium Disulfide

This traditional method involves the reaction of chlorocyclohexane with sodium disulfide in an aqueous solvent.

2 Chlorocyclohexane + Na₂S₂ → this compound + 2 NaCl

This process has been a cornerstone of industrial this compound production. However, it is associated with significant environmental drawbacks. The reaction generates a considerable amount of saline wastewater contaminated with sulfur compounds, which requires extensive and costly treatment before discharge.[1] Despite these environmental concerns, the relatively low cost of the primary raw materials, chlorocyclohexane and sodium sulfide, has historically made this an economically attractive option. Reported reaction yields for this process range from 51.1% to as high as 84.4%.[1]

Quantitative Economic Analysis

The following table provides an estimated cost comparison based on available market pricing for the key raw materials. It is important to note that these prices are subject to market fluctuations and are typically for smaller quantities; industrial bulk pricing may vary significantly.

Raw MaterialRoute 1 FeedstockEstimated Price (USD/kg)Route 2 FeedstockEstimated Price (USD/kg)
Cyclohexene~1.80
Hydrogen Sulfide~1.80 - 15.00
Cyclohexyl Mercaptan * ~6.14 - 147
Chlorocyclohexane~3.00 - 150.00
Sodium Sulfide~0.30 - 0.38

Note: The cost of Cyclohexyl Mercaptan is a significant factor. It can be sourced directly or synthesized in-situ from cyclohexene and hydrogen sulfide, which would alter the cost structure.

Experimental Protocols

Route 1: Synthesis of this compound via Oxidation of Cyclohexyl Mercaptan

The following protocol is based on a patented method for the preparation of this compound from cyclohexyl mercaptan.[2]

Materials:

  • Cyclohexyl Mercaptan

  • Hydrogen Peroxide (30% solution)

  • Sodium Hydroxide (B78521) solution

Procedure:

  • A synthesis reactor is charged with a sodium hydroxide solution.

  • Hydrogen peroxide and cyclohexyl mercaptan are added to the reactor with a molar ratio of cyclohexyl mercaptan to hydrogen peroxide between 1:0.55 and 1:0.6.

  • The mixture is stirred thoroughly and heated to a temperature between 50-90°C.

  • The reaction is maintained at this temperature for 9 hours.

  • After the reaction period, the mixture is allowed to stand for 1 hour to allow for phase separation.

  • The organic phase, containing the this compound, is then separated.

Route 2: Synthesis of this compound from Chlorocyclohexane and Sodium Disulfide

This protocol is derived from patent literature describing the industrial production of this compound.[1]

Materials:

  • Chlorocyclohexane

  • Sodium Disulfide (can be prepared in-situ from sodium sulfide and sulfur)

  • Aqueous solvent (e.g., water, or a mixture of water and a hydrophilic solvent like methanol (B129727) or ethanol)

Procedure:

  • In a suitable reactor, sodium disulfide is combined with the aqueous solvent.

  • Chlorocyclohexane is then added to the mixture. The molar ratio of sodium disulfide to chlorocyclohexane is typically optimized, often with a slight excess of the disulfide.

  • The reaction mixture is heated to a temperature between 50°C and 150°C, with a preferred range of 70-120°C to achieve a balance between reaction rate and yield.

  • The reaction is maintained at the selected temperature for a duration of 1 to 24 hours, with a typical industrial timeframe being 5 to 15 hours.

  • Upon completion, the reaction mixture will have separated into an organic layer containing this compound and an aqueous layer containing sodium chloride and other byproducts. The layers are then separated for product purification and waste treatment.

Process Flow Diagrams

Production_Routes cluster_0 Route 1: Oxidation of Cyclohexyl Mercaptan cluster_1 Route 2: Reaction of Chlorocyclohexane CH_1 Cyclohexene CM Cyclohexyl Mercaptan Synthesis CH_1->CM H2S_1 Hydrogen Sulfide H2S_1->CM CM_prod Cyclohexyl Mercaptan CM->CM_prod Oxidation Oxidation Reaction CM_prod->Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->Oxidation DCDS_1 This compound Oxidation->DCDS_1 Water Water (Byproduct) Oxidation->Water CCH Chlorocyclohexane Reaction Substitution Reaction CCH->Reaction Na2S2 Sodium Disulfide Na2S2->Reaction DCDS_2 This compound Reaction->DCDS_2 Waste Saline Waste (Byproduct) Reaction->Waste

References

A Comparative Guide to Analytical Methods for Dicyclohexyl Disulfide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dicyclohexyl disulfide is crucial in various stages of drug development and manufacturing, from impurity profiling to quality control of raw materials. This guide provides an objective comparison of the primary analytical methods for this compound quantification, with a focus on Gas Chromatography (GC) based techniques. While High-Performance Liquid Chromatography (HPLC) is a versatile analytical tool, current literature predominantly supports GC for the analysis of this volatile, non-polar compound.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is dependent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) are the most cited and suitable techniques.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of disulfide compounds. It is important to note that while specific validated performance data for this compound is not extensively published, the data presented here is based on validated methods for analogous disulfide compounds and serves as a reliable estimate of expected performance.[1][2]

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation based on volatility and polarity, detection by ionization in a hydrogen flame.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance or mass-to-charge ratio.
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999[1]Typically ≥ 0.999[2]No published data for this compound.
Limit of Detection (LOD) Estimated in the low µg/mL range. For diallyl disulfide, an analogous compound, the LOD is reported as 0.3063 µg/mL.[1]Can achieve lower detection limits, especially in Selected Ion Monitoring (SIM) mode, often in the ng/mL range.No published data for this compound.
Limit of Quantification (LOQ) Estimated in the low µg/mL range. For diallyl disulfide, the LOQ is reported as 1.0210 µg/mL.[1]Can achieve lower quantification limits, often in the ng/mL range.No published data for this compound.
Accuracy (% Recovery) Typically within 98-102%[1]Typically within 95-105%No published data for this compound.
Precision (%RSD) Typically ≤ 2%[1]Typically ≤ 5%No published data for this compound.
Specificity/Selectivity Good for relatively simple mixtures; based on retention time.High, especially in SIM mode; provides structural information for definitive identification.[3]Potentially high with MS detection, but no methods have been developed for this compound.
Typical Application Routine quality control, quantification of known analytes.Impurity identification, trace-level quantification, analysis in complex matrices.Analysis of non-volatile and thermally labile compounds.[4]
Advantages Robust, reliable, and cost-effective.High selectivity and sensitivity, definitive identification.Suitable for a wide range of compounds.
Disadvantages Potential for co-elution in complex matrices.Higher instrumentation and maintenance costs.Lack of established methods for this compound.

Experimental Protocols

Detailed methodologies are essential for the successful cross-validation and implementation of analytical methods. Below are representative experimental protocols for the GC-FID and GC-MS analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol is based on methods described for the analysis of this compound and other organic disulfides.[1][5]

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (e.g., Shimadzu GC-17A).[5]

  • Capillary column: NB-1 (60 m x 0.25 mm internal diameter, 0.40 µm film thickness) or a similar non-polar column (e.g., DB-1, HP-1).[5]

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant pressure of 180 kPa (at 70°C).[5]

  • Injector Temperature: 270°C.[5]

  • Detector Temperature: 270°C.[5]

  • Oven Temperature Program: Initial temperature of 70°C, ramped to 270°C at a rate of 5°C/minute.[5]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 or as appropriate for the sample concentration.

3. Sample and Standard Preparation:

  • Solvent: Dichloromethane or hexane (B92381) (GC grade).

  • Standard Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve in the solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

4. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from general GC-MS methods for the analysis of organic compounds and specific information available for this compound.[3]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 or as appropriate.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and method development (e.g., mass range 40-400 amu).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 83, 55, 115, 230).[3]

4. Sample and Standard Preparation:

  • Follow the same procedure as for the GC-FID method.

5. Data Analysis:

  • Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a reference standard and a spectral library (e.g., NIST).

  • Quantification: In SIM mode, construct a calibration curve by plotting the peak area of a selected ion versus the concentration of the standards. Determine the concentration in the sample from this curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods, ensuring the reliability and reproducibility of results.

CrossValidationWorkflow General Workflow for Analytical Method Cross-Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objectives Define Objectives & Acceptance Criteria select_methods Select Methods for Comparison (e.g., GC-FID vs. GC-MS) define_objectives->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol prepare_samples Prepare Identical Sample Sets develop_protocol->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compare_results Compare Results (e.g., using statistical tests) analyze_method1->compare_results analyze_method2->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria decision Results Concordant? assess_criteria->decision report Generate Validation Report decision->report Yes investigate Investigate Discrepancies decision->investigate No investigate->select_methods

Caption: A general workflow for the cross-validation of analytical methods.

MethodSelectionLogic Logical Framework for Analytical Method Selection cluster_questions cluster_methods start Start: Define Analytical Need q1 Is Definitive Identification Required? start->q1 q2 Is High Sensitivity (Trace Level) Required? q1->q2 No gc_ms Select GC-MS q1->gc_ms Yes q3 Is it for Routine QC in a Controlled Environment? q2->q3 No q2->gc_ms Yes gc_fid Select GC-FID q3->gc_fid Yes consider_both Consider Both for Cross-Validation q3->consider_both No end_node Final Method Selection gc_ms->end_node gc_fid->end_node consider_both->end_node

Caption: A logical framework for selecting an appropriate analytical method.

References

Safety Operating Guide

Proper Disposal of Dicyclohexyl Disulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of dicyclohexyl disulfide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.

This compound is a combustible liquid with a strong, unpleasant odor.[1] It is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3] Due to its hazardous properties and potential for environmental harm, proper disposal is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Impermeable gloves (e.g., nitrile rubber).[2][4]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is insufficient, an OSHA/MSHA approved dust and vapor respirator is required.[1]

  • Skin and Body Protection: Lab coat or other protective clothing to prevent skin contact.[1][4]

Spill and Leak Procedures

In the event of a spill, immediately evacuate unnecessary personnel from the area. Remove all sources of ignition.[1][2] Ventilate the area and contain the spill using an inert absorbent material. Do not let the chemical enter drains.[2][5]

Disposal Plan: Step-by-Step Procedures

Disposal of this compound must be conducted by qualified personnel knowledgeable in all applicable regulations.[1] Always comply with federal, state, and local environmental regulations.[1][4]

  • Consult Regulations: Prior to disposal, consult with your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations.[1][6]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible materials, such as strong oxidizing agents.[1]

  • Recommended Disposal Method: Incineration

    • The preferred method of disposal is to dissolve or mix the material with a combustible solvent.[1]

    • This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful emissions.[1]

  • Alternative Disposal Method: Licensed Waste Disposal Service

    • Alternatively, entrust the disposal to a licensed professional waste disposal company.[5] They are equipped to handle and dispose of hazardous chemical waste in accordance with regulations.

  • Land Disposal:

    • Land treatment or burial (sanitary landfill) practices are subject to significant revision.[6]

    • Before considering land disposal, it is mandatory to consult with environmental regulatory agencies for guidance on acceptable practices.[6]

Quantitative Data and Hazard Information

The following table summarizes key quantitative and hazard information for this compound.

PropertyValue
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[2]
DOT Classification Class 9: Miscellaneous hazardous materials, UN3334[1]
Flash Point 113 °C (235.4 °F) - closed cup
Density 1.046 g/mL at 25 °C
Boiling Point 162-163 °C at 6 mmHg
Environmental Hazard Very high potential for bioconcentration in aquatic organisms[6][7]
Water Solubility Insoluble

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The primary "protocol" is to follow established hazardous waste management procedures, which prioritize incineration for this type of compound.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dicyclohexyl_Disulfide_Disposal_Workflow start_end start_end process process decision decision hazard hazard output output start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment start->ppe collect Step 2: Collect Waste in Sealed, Labeled Container ppe->collect consult Step 3: Consult EHS & Local/State/Federal Regulations collect->consult spill Spill Occurs collect->spill check_incineration Incineration Facility Available? consult->check_incineration dissolve Step 4a: Dissolve in Combustible Solvent check_incineration->dissolve  Yes licensed_disposal Step 4b: Contact Licensed Waste Disposal Service check_incineration->licensed_disposal  No incinerate Step 5a: Burn in Chemical Incinerator with Scrubber dissolve->incinerate end_disposal End: Proper Disposal Complete incinerate->end_disposal licensed_disposal->end_disposal contain_spill Contain Spill with Inert Absorbent spill->contain_spill contain_spill->collect Collect as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.